2-Propanone, 1-cyclopentyl-
Description
The exact mass of the compound 2-Propanone, 1-cyclopentyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanone, 1-cyclopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-cyclopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)6-8-4-2-3-5-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCNNFQNIAISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149958 | |
| Record name | 2-Propanone, 1-cyclopentyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50149958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-98-1 | |
| Record name | 2-Propanone, 1-cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-cyclopentyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propanone, 1-cyclopentyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Propanone, 1-cyclopentyl- (also known as cyclopentylacetone), a valuable ketone intermediate in the synthesis of various organic compounds. This document details two primary, robust synthetic methodologies: the Acetoacetic Ester Synthesis and Direct Enolate Alkylation. Each method is presented with a detailed experimental protocol, reaction mechanisms, and a summary of relevant quantitative and spectroscopic data to aid researchers in the practical application of these syntheses.
Introduction
2-Propanone, 1-cyclopentyl- (CAS No. 1122-98-1) is a ketone with the molecular formula C₈H₁₄O. Its structure, featuring a cyclopentyl ring attached to an acetone moiety, makes it a useful building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The selection of an appropriate synthetic route is crucial for achieving high yields and purity. This guide focuses on two classical and reliable methods for its preparation.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and analytical characteristics of 2-Propanone, 1-cyclopentyl- is essential for monitoring reaction progress and confirming the identity and purity of the final product.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 132-134 °C |
| Density | 0.862 g/cm³ |
| Appearance | Colorless liquid |
| Odor | Pungent |
| CAS Number | 1122-98-1 |
Table 1: Physicochemical Properties of 2-Propanone, 1-cyclopentyl-.[1]
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the cyclopentyl and propanone protons. |
| ¹³C NMR | Resonances for the carbonyl carbon and the aliphatic carbons of the cyclopentyl and propanone moieties.[2] |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹.[3][4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[3] |
Table 2: Summary of Spectroscopic Data for 2-Propanone, 1-cyclopentyl-.
Synthetic Methodologies
Two primary methods for the synthesis of 2-Propanone, 1-cyclopentyl- are detailed below: the Acetoacetic Ester Synthesis and Direct Enolate Alkylation.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for preparing ketones.[5][6][7] It involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.[1][5][6][7]
The overall reaction scheme involves three main steps: enolate formation, alkylation, and finally hydrolysis and decarboxylation.
Caption: Acetoacetic Ester Synthesis Workflow.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Cyclopentyl bromide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring.
-
Alkylation: After the addition is complete, add cyclopentyl bromide (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a dilute solution of hydrochloric acid (e.g., 10%) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-propanone, 1-cyclopentyl-.[2][8][9]
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 6-10 hours |
| Purity (after distillation) | >98% |
Table 3: Quantitative Data for Acetoacetic Ester Synthesis.
Direct Enolate Alkylation
A more direct approach involves the formation of an enolate from acetone, followed by alkylation with a cyclopentyl halide. This method requires a strong, non-nucleophilic base to ensure complete deprotonation of acetone.
This two-step process involves the formation of an acetone enolate using a strong base like lithium diisopropylamide (LDA), followed by an Sₙ2 reaction with a cyclopentyl halide.
Caption: Direct Enolate Alkylation Workflow.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Cyclopentyl bromide (or cyclopentyl tosylate for better reactivity)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this, add n-butyllithium (1.05 equivalents) dropwise, and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add acetone (1.0 equivalent), pre-dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by fractional distillation.[2][8][9]
| Parameter | Value |
| Typical Yield | 50-65% |
| Reaction Time | 12-18 hours |
| Purity (after purification) | >97% |
Table 4: Quantitative Data for Direct Enolate Alkylation.
Conclusion
Both the Acetoacetic Ester Synthesis and Direct Enolate Alkylation are effective methods for the preparation of 2-Propanone, 1-cyclopentyl-. The choice between these two routes will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Acetoacetic Ester Synthesis is a classic and reliable method that avoids the use of extremely strong bases like LDA. Direct Enolate Alkylation offers a more convergent approach but requires stringent anhydrous conditions and the handling of pyrophoric reagents. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable ketone intermediate for their drug development and scientific research endeavors.
References
- 1. homework.study.com [homework.study.com]
- 2. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 3. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propanone, 1-cyclopentyl- [webbook.nist.gov]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. How To [chem.rochester.edu]
- 9. openaccesspub.org [openaccesspub.org]
An In-depth Technical Guide to the Chemical Properties of Cyclopentylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylacetone, systematically named 1-cyclopentylpropan-2-one, is a ketone derivative of cyclopentane. With the chemical formula C₈H₁₄O, it serves as a versatile intermediate in organic synthesis.[1][2] Its utility is found in the synthesis of various organic compounds, including pharmaceuticals and fragrances. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a technical audience in research and development.
Physical and Chemical Properties
Cyclopentylacetone is a liquid at room temperature.[2] Its physical and chemical properties are summarized in the tables below. This data is crucial for its application in chemical reactions, purification processes, and for ensuring safe handling and storage.
Table 1: Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-cyclopentylpropan-2-one | [1][2] |
| Synonyms | Cyclopentylacetone, 1-Cyclopentyl-2-propanone | [2][3] |
| CAS Number | 1122-98-1 | [1][2] |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][4] |
| Appearance | Liquid | [2] |
Table 2: Quantitative Physical Properties
| Property | Value | Unit | Reference(s) |
| Boiling Point | 166.4 | °C | Calculated value[2] |
| Density | 0.902 | g/cm³ | Calculated value[2] |
| Flash Point | 54.2 | °C | Calculated value[2] |
| logP (Octanol/Water) | 2.1 | Computed by PubChem[1] | |
| Refractive Index | 1.453 | [5] |
Synthesis of Cyclopentylacetone
Experimental Protocol: Acetoacetic Ester Synthesis
This protocol describes a generalized procedure for synthesizing cyclopentylacetone starting from cyclopentyl bromide and ethyl acetoacetate.
Materials:
-
Cyclopentyl bromide
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (brine solution)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Ethyl acetoacetate is added dropwise to the stirred solution at room temperature to form the sodium enolate.
-
Alkylation: Cyclopentyl bromide is added to the enolate solution. The mixture is heated to reflux for several hours to facilitate the Sₙ2 reaction, yielding ethyl 2-acetyl-2-cyclopentylacetate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling, the reaction mixture is poured into water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Saponification and Decarboxylation: The crude ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (5%). This saponifies the ester to the corresponding carboxylate salt.
-
Acidification: The cooled reaction mixture is carefully acidified with 10% hydrochloric acid until the solution is acidic to litmus paper. This protonates the carboxylate and induces decarboxylation of the resulting β-keto acid upon gentle heating, yielding crude cyclopentylacetone.
-
Purification: The crude product is separated and purified by fractional distillation under reduced pressure to yield pure 1-cyclopentylpropan-2-one.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the acetoacetic ester synthesis for cyclopentylacetone.
Chemical Reactivity
The chemical behavior of cyclopentylacetone is dominated by the ketone functional group and the presence of acidic α-hydrogens. This allows it to participate in a wide range of reactions common to ketones, making it a useful synthetic intermediate.
Key reactions include:
-
Enolate Formation: The protons on the carbons adjacent to the carbonyl (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate. This is the first step in many alkylation and condensation reactions.
-
Aldol Condensation: The enolate can react with other carbonyl compounds (including itself) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones.
-
Halogenation: In the presence of acid or base, cyclopentylacetone can be halogenated at the α-position.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclopentyl-2-propanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond.
General Reactivity Diagram
This diagram outlines the principal reactive sites and transformations of cyclopentylacetone.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of cyclopentylacetone. Below is a summary of available and expected spectral data.
Table 3: Spectroscopic Data Summary
| Technique | Data / Expected Features | Reference(s) |
| ¹³C NMR | Data available, specific shifts not published. Expected peaks: Carbonyl (C=O) ~205-215 ppm; α-carbons ~30-50 ppm; cyclopentyl carbons ~25-40 ppm. | [1] |
| ¹H NMR | No published spectrum found. Expected signals: Methyl protons (singlet, ~2.1 ppm); Methylene protons α to C=O (doublet, ~2.4 ppm); Cyclopentyl protons (multiplets, ~1.0-2.2 ppm). | |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹. C-H stretching just below 3000 cm⁻¹. | [2] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 126. Prominent fragments from α-cleavage, such as the acetyl cation (CH₃CO⁺) at m/z = 43. | [1][2] |
Safety and Handling
Cyclopentylacetone is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification indicates potential hazards.[1]
GHS Classification:
-
Flammable liquids (Category 3)
-
Acute toxicity, oral (Category 3 - Toxic if swallowed)
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Seek immediate medical attention.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanone, 1-cyclopentyl- [webbook.nist.gov]
- 3. 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1 | Chemsrc [chemsrc.com]
- 4. 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the Structural Analysis of 2-Propanone, 1-cyclopentyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Propanone, 1-cyclopentyl-, also known as 1-cyclopentylpropan-2-one or cyclopentylacetone. The document details the key physicochemical properties, spectroscopic data, and a plausible synthetic pathway for this ketone. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for spectroscopic analyses are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams created with Graphviz (DOT language).
Introduction
2-Propanone, 1-cyclopentyl- (CAS No. 1122-98-1) is a ketone with the molecular formula C₈H₁₄O. Its structure consists of a cyclopentyl ring attached to a propanone backbone. This compound serves as a valuable intermediate in organic synthesis. For instance, it is a reagent in the synthesis of Cyclopentamine, a vasoconstrictor that acts as a releasing agent for norepinephrine, epinephrine, and dopamine.[1] A thorough understanding of its structural and chemical properties is therefore crucial for its effective application in research and development.
This guide offers a detailed examination of the structural features of 1-cyclopentylpropan-2-one through the analysis of its spectroscopic data and outlines a practical synthetic approach.
Physicochemical Properties
The fundamental physicochemical properties of 1-cyclopentylpropan-2-one are summarized in the table below. This data is essential for handling, storage, and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| CAS Number | 1122-98-1 | |
| IUPAC Name | 1-cyclopentylpropan-2-one | |
| Synonyms | Cyclopentylacetone, 2-Propanone, 1-cyclopentyl- | |
| Appearance | Not explicitly stated, likely a liquid | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis of 1-Cyclopentylpropan-2-one
A plausible and efficient method for the synthesis of 1-cyclopentylpropan-2-one is through the reaction of a cyclopentyl Grignard reagent with an appropriate acetylating agent, such as acetyl chloride. Grignard reagents are powerful nucleophiles that readily react with acyl chlorides to form ketones.
Detailed Experimental Protocol: Synthesis
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetyl chloride
-
Aqueous solution of hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetyl Chloride:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a dilute solution of hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-cyclopentylpropan-2-one.
-
Structural Analysis and Spectroscopic Data
The structure of 1-cyclopentylpropan-2-one can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | d | 2H | -CH₂- adjacent to the carbonyl group |
| ~2.1 | s | 3H | -CH₃ (acetyl group) |
| ~2.0 - 1.8 | m | 1H | -CH- of the cyclopentyl ring |
| ~1.8 - 1.4 | m | 8H | -CH₂- groups of the cyclopentyl ring |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C=O (carbonyl) |
| ~52 | -CH₂- adjacent to the carbonyl group |
| ~38 | -CH- of the cyclopentyl ring |
| ~32 | -CH₂- (C2 and C5 of cyclopentyl ring) |
| ~29 | -CH₃ (acetyl group) |
| ~25 | -CH₂- (C3 and C4 of cyclopentyl ring) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 1-cyclopentylpropan-2-one in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Record the chemical shifts of the observed peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1450 | Medium | C-H bending (CH₂) |
| ~1360 | Medium | C-H bending (CH₃) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A neat liquid sample of 1-cyclopentylpropan-2-one can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Expected Mass Spectrum Fragmentation:
| m/z | Interpretation |
| 126 | Molecular ion peak [M]⁺ |
| 111 | Loss of a methyl group ([M-15]⁺) |
| 83 | Loss of an acetyl group ([M-43]⁺) |
| 69 | Cyclopentyl cation |
| 43 | Acetyl cation [CH₃CO]⁺ (often the base peak) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-cyclopentylpropan-2-one in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5).
-
GC Conditions:
-
Set an appropriate temperature program for the GC oven to ensure good separation.
-
Use helium as the carrier gas.
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 35-200).
-
-
Data Analysis:
-
Identify the retention time of the compound.
-
Analyze the mass spectrum corresponding to the GC peak to determine the molecular ion and the major fragment ions.
-
Conclusion
The structural analysis of 2-Propanone, 1-cyclopentyl- is fundamental to its application in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and a comprehensive analysis of its expected spectroscopic data. The tabulated data and detailed experimental procedures serve as a practical resource for researchers and professionals in the field. The provided visualizations of the synthesis pathway and analytical workflow offer a clear and concise summary of the key processes involved in the study of this compound.
References
Spectroscopic Profile of Cyclopentylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentylacetone (also known as ethanone, 1-cyclopentyl- or cyclopentyl methyl ketone). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for cyclopentylacetone is summarized in the tables below, providing a clear reference for its characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.50 | Quintet | 1H | Hα (methine) |
| ~2.10 | Singlet | 3H | Hγ (methyl) |
| ~1.80 - 1.50 | Multiplet | 8H | Hβ (cyclopentyl methylenes) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (carbonyl) |
| ~51 | Cα (methine) |
| ~30 | Cγ (methyl) |
| ~26 | Cβ (cyclopentyl methylenes) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~2870 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1360 | Medium | C-H bend (methyl) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 112 | ~25 | [M]⁺ (Molecular Ion) |
| 97 | ~10 | [M - CH₃]⁺ |
| 84 | ~5 | [M - CO]⁺ or [C₅H₈O]⁺ |
| 69 | ~100 | [C₅H₉]⁺ (cyclopentyl cation) |
| 43 | ~80 | [CH₃CO]⁺ (acylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are outlined in this section. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of cyclopentylacetone.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Approximately 5-20 mg of cyclopentylacetone is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in cyclopentylacetone.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A drop of liquid cyclopentylacetone is placed on the surface of a salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top to create a thin liquid film between the plates.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The prepared sample is placed in the instrument's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of cyclopentylacetone.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
Procedure:
-
A dilute solution of cyclopentylacetone in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
The sample is introduced into the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of cyclopentylacetone.
Caption: Workflow of Spectroscopic Analysis for Cyclopentylacetone.
An In-depth Technical Guide to Cyclopentylacetone (CAS 1122-98-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclopentylacetone (CAS 1122-98-1), also known as 1-Cyclopentylpropan-2-one. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key applications in organic synthesis, and essential safety and handling information. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for its synthesis and a primary application are provided, accompanied by a workflow diagram generated using Graphviz for enhanced clarity.
Chemical and Physical Properties
Cyclopentylacetone is a colorless liquid with a characteristic pungent odor.[1] It is an organic compound classified as a ketone, featuring a cyclopentyl ring attached to a propanone chain.[1]
Table 1: Physical and Chemical Properties of Cyclopentylacetone
| Property | Value | Source |
| CAS Number | 1122-98-1 | [2] |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Density | 0.902 g/cm³ | [2] |
| Boiling Point | 166.418 °C at 760 mmHg | [2] |
| Melting Point | -62 °C | [1] |
| Flash Point | 54.235 °C | [2] |
| Vapor Pressure | 1.786 mmHg at 25 °C | [2] |
| Refractive Index | 1.442 | [2] |
| LogP | 2.15570 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Cyclopentylacetone. The expected spectral features are summarized below.
Table 2: Spectroscopic Data for Cyclopentylacetone
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the acetone moiety, the methylene protons adjacent to the carbonyl group, and the protons of the cyclopentyl ring. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon, along with signals for the carbons of the cyclopentyl ring and the propanone chain. |
| Infrared (IR) | A strong absorption band characteristic of the C=O stretching vibration of a ketone. |
| Mass Spec (MS) | The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for ketones. |
Synthesis and Experimental Protocols
Cyclopentylacetone is primarily synthesized through the reaction of a cyclopentyl precursor with an acetone equivalent.[1] A common laboratory-scale synthesis involves the Friedel-Crafts acylation of cyclopentene.
Experimental Protocol: Synthesis of Cyclopentylacetone via Friedel-Crafts Acylation
Objective: To synthesize 1-Cyclopentylpropan-2-one from cyclopentene and propionyl chloride.
Materials:
-
Cyclopentene
-
Propionyl chloride
-
A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃ or Titanium tetrachloride, TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂) as a solvent
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and the Lewis acid catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add propionyl chloride to the stirred suspension.
-
Add cyclopentene dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure Cyclopentylacetone.
Applications in Drug Development and Organic Synthesis
The primary application of Cyclopentylacetone is as a key reagent in the synthesis of Cyclopentamine.[4][5] Cyclopentamine is a vasoconstrictor that functions by promoting the release of the neurotransmitters norepinephrine, epinephrine, and dopamine.[4][5]
Experimental Protocol: Synthesis of Cyclopentamine from Cyclopentylacetone
Objective: To synthesize Cyclopentamine via reductive amination of Cyclopentylacetone.
Materials:
-
Cyclopentylacetone (1-Cyclopentylpropan-2-one)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for extraction and purification
Procedure:
-
Dissolve Cyclopentylacetone in methanol in a round-bottom flask.
-
Add ammonium acetate to the solution and stir until it dissolves.
-
Slowly add sodium cyanoborohydride to the reaction mixture in portions.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude Cyclopentamine by distillation or column chromatography.
Safety and Handling
Cyclopentylacetone is a flammable liquid and vapor and should be handled with appropriate safety precautions.[6] It can cause skin and eye irritation.[1]
Table 3: Safety and Handling of Cyclopentylacetone
| Aspect | Recommendation | Source |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. | [6] |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. | [6] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | [6] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [6] |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [6] |
| Storage | Store in a well-ventilated place. Keep cool. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [6] |
Toxicological Information
Detailed toxicological studies on Cyclopentylacetone are limited in publicly available literature. It is advisable to handle the compound with care, assuming it may have potential toxicity. Standard laboratory safety protocols should be strictly followed.
Conclusion
Cyclopentylacetone (CAS 1122-98-1) is a valuable ketone in organic synthesis, most notably as a precursor to the vasoconstrictor Cyclopentamine. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, synthesis, and primary application, along with essential safety information. The provided experimental protocols and workflow diagrams are intended to aid researchers and drug development professionals in their work with this compound. As with all chemical reagents, adherence to appropriate safety and handling procedures is paramount.
References
- 1. chembk.com [chembk.com]
- 2. 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1 | Chemsrc [chemsrc.com]
- 3. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CYCLOPENTYLACETONE | 1122-98-1 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 1-Cyclopentylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic pathways related to 1-cyclopentylpropan-2-one, a ketone that serves as a valuable intermediate in the synthesis of various chemical entities.
Physicochemical Properties
1-Cyclopentylpropan-2-one, also known by synonyms such as cyclopentylacetone and 1-cyclopentyl-2-propanone, is a simple ketone with a cyclopentyl substituent. Its fundamental properties are summarized below, providing essential data for experimental design and characterization.
Table 1: Physicochemical Data for 1-Cyclopentylpropan-2-one
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2][4] |
| 126.19600 g/mol | [1] | |
| 126.2 g/mol | [3] | |
| Exact Mass | 126.104465066 Da | [2] |
| 126.10400 Da | [1] | |
| CAS Number | 1122-98-1 | [1][2][3] |
Experimental Protocols
The synthesis of 1-cyclopentylpropan-2-one can be achieved through various organic synthesis methodologies. A common and effective approach is the Friedel-Crafts acylation of cyclopentene with propionyl chloride.
Synthesis of 1-Cyclopentylpropan-2-one via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of 1-cyclopentylpropan-2-one.
Materials:
-
Cyclopentene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., TiCl₄)[5]
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer, an addition funnel, and a reflux condenser. Ensure all glassware is dry. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture to 0°C using an ice bath.
-
Formation of Acylium Ion: Add propionyl chloride dropwise to the cooled suspension of aluminum chloride in dichloromethane. The formation of the acylium ion is an exothermic reaction, so the rate of addition should be controlled to maintain the temperature at 0°C.
-
Acylation Reaction: After the formation of the acylium ion complex, add a solution of cyclopentene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Neutralization and Drying: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to yield pure 1-cyclopentylpropan-2-one.
Logical and Experimental Workflows
The synthesis and subsequent application of 1-cyclopentylpropan-2-one can be visualized through the following workflows.
Caption: Synthesis workflow for 1-cyclopentylpropan-2-one.
Applications in Drug Development
1-Cyclopentylpropan-2-one is a key reagent in the synthesis of various pharmaceutical compounds. One notable application is its use in the production of Cyclopentamine.[3] Cyclopentamine is a vasoconstrictor that functions by promoting the release of the neurotransmitters norepinephrine, epinephrine, and dopamine.[3]
The conversion of 1-cyclopentylpropan-2-one to cyclopentamine typically involves a reductive amination reaction.
Caption: Pathway to Cyclopentamine synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Boiling Point of 2-Propanone, 1-cyclopentyl-
This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of 2-Propanone, 1-cyclopentyl-, also known as cyclopentylacetone. This document includes tabulated quantitative data, a detailed experimental protocol for boiling point determination, and a visualization of the factors influencing this key physical property.
Physicochemical Properties of 2-Propanone, 1-cyclopentyl-
The following table summarizes the key quantitative data for 2-Propanone, 1-cyclopentyl-.
| Property | Value | Unit |
| Boiling Point | 166.418[1] | °C at 760 mmHg |
| Molecular Formula | C₈H₁₄O | - |
| Molecular Weight | 126.196 | g/mol |
| Density | 0.902[1] | g/cm³ |
| Flash Point | 54.235[1] | °C |
| Vapor Pressure | 1.786[1] | mmHg at 25°C |
| LogP | 2.15570[1] | - |
| Refractive Index | 1.442[1] | - |
Factors Influencing the Boiling Point of Ketones
The boiling point of a ketone like 2-Propanone, 1-cyclopentyl- is determined by the interplay of several intermolecular and structural factors. The following diagram illustrates these key relationships.
As depicted, the boiling point of 2-Propanone, 1-cyclopentyl- is influenced by its molecular weight, the presence of dipole-dipole interactions due to the polar carbonyl group, and the overall molecular structure which affects surface area and Van der Waals forces.[2][3][4][5][6]
Experimental Determination of Boiling Point
The boiling point of a liquid can be accurately determined using various methods. The Thiele tube method is a common and efficient technique, particularly when only a small amount of the substance is available.[7][8]
Objective: To determine the boiling point of 2-Propanone, 1-cyclopentyl- using the Thiele tube method.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (0-200°C range)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Stand and clamp
-
Sample of 2-Propanone, 1-cyclopentyl-
Experimental Workflow:
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with 2-Propanone, 1-cyclopentyl-. Place a capillary tube, with its sealed end up, into the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Mounting: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil. The side arm of the Thiele tube should be unclamped to allow for even heat distribution via convection.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will circulate the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is approached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8][9]
-
Verification: It is advisable to repeat the determination to ensure the reading is accurate and reproducible.
Safety Precautions:
-
Always perform the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
Handle the hot mineral oil and apparatus with care to avoid burns.
-
Be aware of the flammability of 2-Propanone, 1-cyclopentyl- and keep it away from open flames.
References
- 1. 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1 | Chemsrc [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Theoretical Properties of 2-Propanone, 1-cyclopentyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and known properties of 2-Propanone, 1-cyclopentyl- (CAS No: 1122-98-1), a ketone of interest in synthetic and medicinal chemistry. This document collates available physicochemical data, spectroscopic information, and safety protocols. Notably, 2-Propanone, 1-cyclopentyl- serves as a key precursor in the synthesis of Cyclopentamine, a vasoconstrictor and sympathomimetic agent. While direct biological activity data for 2-Propanone, 1-cyclopentyl- is limited, its role in the synthesis of a bioactive molecule suggests its importance as a synthetic intermediate. This guide also explores the potential biological signaling pathways associated with its derivative, Cyclopentamine, providing a contextual framework for its application in drug discovery and development.
Chemical and Physical Properties
2-Propanone, 1-cyclopentyl-, also known as cyclopentylacetone, is a colorless liquid with a chemical formula of C8H14O. Its fundamental properties are summarized in the tables below, providing a valuable resource for experimental design and computational modeling.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclopentylpropan-2-one | --INVALID-LINK-- |
| CAS Number | 1122-98-1 | --INVALID-LINK-- |
| Molecular Formula | C8H14O | --INVALID-LINK-- |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |
| Density | 0.902 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 166.4 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 54.2 °C | --INVALID-LINK-- |
| Vapor Pressure | 1.79 mmHg at 25 °C | --INVALID-LINK-- |
| Refractive Index | 1.442 | --INVALID-LINK-- |
Table 2: Computed Properties
| Property | Value | Source(s) |
| LogP (Octanol-Water Partition Coefficient) | 2.16 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
Spectroscopic Data
Table 3: Spectroscopic Data Summary
| Technique | Key Features | Source(s) |
| ¹H NMR | Expected signals for cyclopentyl and propanone moieties. | --INVALID-LINK-- |
| ¹³C NMR | Expected signals for carbonyl, methyl, and cyclopentyl carbons. | --INVALID-LINK-- |
| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z 126. Fragmentation pattern would show loss of acetyl and cyclopentylmethyl groups. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch for a ketone expected around 1715 cm⁻¹. C-H stretching and bending vibrations for alkyl groups. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 2-Propanone, 1-cyclopentyl-
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-Propanone, 1-cyclopentyl-.
Methodology Outline:
-
Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Reaction with Chloroacetone: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chloroacetone in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Quenching and Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Purification
For the purification of ketones like 2-Propanone, 1-cyclopentyl-, several methods can be employed.
-
Distillation: Vacuum distillation is a common method for purifying liquid ketones, especially those with relatively high boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using silica gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is effective.
-
Bisulfite Extraction: To remove aldehydic impurities, a bisulfite extraction can be performed.[1] This involves shaking the crude product with a saturated aqueous solution of sodium bisulfite, which forms a solid adduct with aldehydes that can be filtered off.[1]
Biological Context and Potential Signaling Pathways
Direct studies on the biological activity of 2-Propanone, 1-cyclopentyl- are not extensively documented. However, its significance is highlighted by its use as a reagent in the synthesis of Cyclopentamine .[2] Cyclopentamine is a sympathomimetic amine that acts as a vasoconstrictor.[2] It functions as a releasing agent for the neurotransmitters norepinephrine, epinephrine, and dopamine.[2]
The pharmacological effects of Cyclopentamine are mediated through its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. This suggests an indirect link between 2-Propanone, 1-cyclopentyl- and the modulation of key signaling pathways in the central and peripheral nervous systems.
Inferred Signaling Pathway of Cyclopentamine (derived from 2-Propanone, 1-cyclopentyl-):
Caption: Inferred signaling pathway of Cyclopentamine.
This pathway illustrates that Cyclopentamine, synthesized from 2-Propanone, 1-cyclopentyl-, likely acts as a competitive substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to both the inhibition of neurotransmitter reuptake and the promotion of their efflux from the presynaptic neuron. Additionally, it may interfere with the vesicular monoamine transporter (VMAT), disrupting the storage of these neurotransmitters in synaptic vesicles and further increasing their cytosolic concentration. The resulting elevation of extracellular norepinephrine and dopamine leads to the activation of adrenergic and dopaminergic receptors, respectively, producing physiological effects such as vasoconstriction and central nervous system stimulation.
Safety and Handling
2-Propanone, 1-cyclopentyl- is a flammable liquid and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | Flammable liquid and vapor |
| Acute Toxicity, Oral | Toxic if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | May cause respiratory irritation |
Source: --INVALID-LINK--
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
2-Propanone, 1-cyclopentyl- is a valuable chemical intermediate with well-defined physicochemical properties. While its direct biological activity is not yet fully characterized, its role as a precursor to the pharmacologically active compound Cyclopentamine underscores its importance in medicinal chemistry and drug development. The information compiled in this guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to understanding its potential biological implications through its derivatives. Further research into the direct biological effects of 2-Propanone, 1-cyclopentyl- could reveal novel activities and applications.
References
An In-depth Technical Guide to 1-Cyclopentylpropan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentylpropan-2-one, also known as cyclopentylacetone, is a ketone that serves as a key intermediate in the synthesis of various organic compounds. Most notably, it is a direct precursor to Cyclopentamine, a sympathomimetic amine with vasoconstrictive properties. This technical guide provides a comprehensive review of the available scientific literature on 1-cyclopentylpropan-2-one, detailing its chemical and physical properties, spectroscopic data, synthesis methodologies, and its primary application in the production of pharmacologically active agents. While direct biological activities of 1-cyclopentylpropan-2-one are not extensively documented, its significance lies in its role as a foundational molecule in medicinal chemistry.
Core Chemical and Physical Properties
1-Cyclopentylpropan-2-one is a colorless liquid with a characteristic pungent odor. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| CAS Number | 1122-98-1 | [1] |
| Boiling Point | 166.4 °C at 760 mmHg | [1] |
| Density | 0.902 g/cm³ | [1] |
| Flash Point | 54.2 °C | [1] |
| Vapor Pressure | 1.786 mmHg at 25°C | [1] |
| LogP | 2.156 | [1] |
| Synonyms | Cyclopentylacetone, 1-Cyclopentyl-2-propanone, Acetonylcyclopentane | [1] |
Spectroscopic Characterization
The structural identity of 1-cyclopentylpropan-2-one is confirmed through various spectroscopic techniques. The mass spectrum and infrared (IR) spectrum are available in public databases such as the NIST WebBook.
Mass Spectrometry: The electron ionization (EI) mass spectrum of 1-cyclopentylpropan-2-one shows a molecular ion peak and characteristic fragmentation patterns consistent with its structure.
Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band characteristic of a ketone carbonyl (C=O) stretch.
Synthesis of 1-Cyclopentylpropan-2-one
The synthesis of 1-cyclopentylpropan-2-one can be approached through several established organic chemistry methodologies, primarily involving the formation of a carbon-carbon bond between a cyclopentyl group and an acetone moiety. Two principal retrosynthetic pathways are considered: the alkylation of an acetone enolate and the Grignard reaction.
Alkylation of Acetone
This method involves the reaction of an acetone enolate, or a synthetic equivalent, with a cyclopentyl halide. The general strategy for the alkylation of ketones is a well-established process in organic synthesis.
Experimental Protocol (General Procedure):
A detailed, specific protocol for the synthesis of 1-cyclopentylpropan-2-one via this method is not explicitly detailed in the reviewed literature. However, a general procedure can be adapted from standard ketone alkylation protocols.
-
Materials: Acetone, a strong base (e.g., sodium amide, lithium diisopropylamide), cyclopentyl bromide, and an appropriate aprotic solvent (e.g., diethyl ether, tetrahydrofuran).
-
Procedure:
-
A solution of a strong base in an anhydrous aprotic solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically -78 °C).
-
Acetone is added dropwise to the base to form the acetone enolate.
-
Cyclopentyl bromide is then added to the enolate solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield 1-cyclopentylpropan-2-one.
-
Caption: Workflow for the synthesis of 1-cyclopentylpropan-2-one via a Grignard reaction followed by oxidation.
Biological Significance and Applications
The primary documented application of 1-cyclopentylpropan-2-one is as a chemical intermediate in the synthesis of the pharmaceutical agent Cyclopentamine. [3]
Synthesis of Cyclopentamine
Cyclopentamine is a sympathomimetic amine that was previously used as a nasal decongestant. [4]It is synthesized from 1-cyclopentylpropan-2-one through reductive amination.
Experimental Protocol (General Procedure for Reductive Amination):
-
Materials: 1-Cyclopentylpropan-2-one, a primary amine (e.g., methylamine), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), and a suitable solvent.
-
Procedure:
-
1-Cyclopentylpropan-2-one is dissolved in a suitable solvent (e.g., methanol or dichloroethane).
-
The amine is added, and the mixture is stirred to form the intermediate imine or enamine. An acid catalyst may be used to facilitate this step.
-
The reducing agent is added portion-wise to the reaction mixture.
-
The reaction is stirred until the reduction is complete.
-
The reaction is worked up by quenching any remaining reducing agent, followed by extraction and purification of the resulting amine, Cyclopentamine.
-
Signaling Pathway of the Downstream Product: Cyclopentamine
Cyclopentamine is not known to directly interact with a specific signaling pathway in the traditional sense of a receptor agonist or antagonist. Instead, its pharmacological effect is mediated by its action as a releasing agent for catecholamine neurotransmitters, namely norepinephrine, epinephrine, and dopamine. [2][4]This release of endogenous neurotransmitters then leads to the activation of their respective signaling pathways.
The vasoconstrictive effects, which are responsible for its use as a nasal decongestant, are primarily due to the release of norepinephrine, which then acts on α-adrenergic receptors in the smooth muscle of blood vessels, leading to their constriction. [4]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclopentylacetone
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of cyclopentylacetone (also known as 1-cyclopentyl-2-propanone or 1-cyclopentylpropan-2-one). The information is curated for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and the compound's role in synthetic chemistry.
Core Physicochemical Properties
Cyclopentylacetone is a colorless liquid organic compound with a pungent odor.[1] It is a derivative of cyclopentane with an acetone group attached.[1] Its fundamental properties are summarized below.
Quantitative Data Summary
The key physical and chemical properties of cyclopentylacetone are presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.2 g/mol | |
| Density | 0.862 g/cm³ | [1] |
| Boiling Point | 132-134 °C | [1] |
| Melting Point | -62 °C | [1] |
| CAS Number | 1122-98-1 | [1][2] |
Chemical Characteristics and Reactivity
Cyclopentylacetone serves primarily as an intermediate in organic synthesis.[1] Its chemical behavior is dictated by the ketone functional group and the cyclopentyl moiety.
-
Reactivity : It participates in typical ketone reactions. It is used in the synthesis of Cyclopentamine, a vasoconstrictor that acts by releasing the neurotransmitters norepinephrine, epinephrine, and dopamine.[2] This highlights its utility as a precursor in pharmaceutical synthesis.[1]
-
Stability : The compound is generally stable under normal conditions.
-
Incompatibilities : To prevent dangerous reactions, it is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases during storage and handling.[1]
Experimental Protocols
While specific, detailed experimental protocols for cyclopentylacetone are not extensively published in publicly available literature, standard methodologies for the synthesis, purification, and analysis of ketones are applicable.
Synthesis Protocol: General Method
Cyclopentylacetone is typically prepared through the reaction of a cyclopentyl-based organometallic reagent with an acetylating agent, or by reacting cyclopentane with acetone under specific catalytic conditions.[1] A generalized workflow for a common synthetic approach is outlined below.
Caption: General workflow for the synthesis and purification of cyclopentylacetone.
Methodology:
-
Grignard Formation: A cyclopentyl magnesium halide (Grignard reagent) is prepared from a cyclopentyl halide and magnesium turnings in an anhydrous ether solvent.
-
Acylation: The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride, at low temperatures.
-
Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to hydrolyze the intermediate and yield crude cyclopentylacetone.
-
Purification: The crude product is typically purified by solvent extraction, followed by drying and vacuum distillation to yield the pure ketone.[3]
Analytical Protocols
Characterization of cyclopentylacetone relies on standard spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the compound and confirm its molecular weight via the mass of the molecular ion.
-
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. A strong absorption band characteristic of a ketone's carbonyl (C=O) stretch would be expected around 1715 cm⁻¹.
Applications in Drug Development and Research
Cyclopentylacetone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances.[1]
Its most notable documented application is as a key reagent in the synthesis of Cyclopentamine .[2] Cyclopentamine is a sympathomimetic amine that functions as a vasoconstrictor. This pathway underscores the importance of cyclopentylacetone as a building block in creating pharmaceutically active molecules.
Caption: Role of cyclopentylacetone as a synthetic precursor to Cyclopentamine.
Currently, there is no specific information available in the reviewed literature detailing the direct interaction of cyclopentylacetone with biological signaling pathways. Its relevance is primarily defined by the biological activities of the compounds it is used to synthesize. The broader class of cyclopentenones (a related but distinct chemical class) is known to possess anti-inflammatory and anti-neoplastic properties, often mediated by interactions with targets like NF-κB, but these activities cannot be directly attributed to cyclopentylacetone.[4]
Safety and Handling
Cyclopentylacetone is an irritant.[1]
-
Exposure: Contact with skin and eyes may cause irritation and burns. Inhalation of vapors should be avoided.[1]
-
Protective Measures: Use of appropriate personal protective equipment (PPE), such as gloves, goggles, and protective clothing, is mandatory. Work should be conducted in a well-ventilated area or under a fume hood.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidants, acids, and bases.[1] In case of accidental ingestion or inhalation, immediate medical attention is required.[1]
References
Methodological & Application
Applications of 2-Propanone, 1-cyclopentyl- in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propanone, 1-cyclopentyl-, also known as cyclopentylacetone or cyclopentyl methyl ketone, is a versatile ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and a cyclopentyl moiety, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of 2-Propanone, 1-cyclopentyl- in several key organic reactions.
Application Notes
2-Propanone, 1-cyclopentyl- is primarily utilized in the following synthetic applications:
-
Synthesis of Pharmaceutical Intermediates: It is a key precursor in the synthesis of amine derivatives, most notably Cyclopentamine, a vasoconstrictor. This transformation is typically achieved through reductive amination.
-
Formation of Heterocyclic Compounds: The ketone functionality allows for condensation reactions with various dinucleophiles to construct heterocyclic rings. A notable example is its reaction with benzo[1][2][3]oxadiazole 1-oxide to form spiro-quinoxalinedione derivatives, which are scaffolds of interest in medicinal chemistry.
-
Carbon-Carbon Bond Formation: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions such as aldol condensations and Suzuki-Miyaura cross-coupling reactions.
-
Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, 1-cyclopentyl-2-propanol, a chiral intermediate that can be used in the synthesis of more complex molecules.
-
Grignard and Other Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of tertiary alcohols.
Experimental Protocols
Reductive Amination: Synthesis of Cyclopentamine
Reaction Scheme:
Caption: Reductive amination of 2-Propanone, 1-cyclopentyl-.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Propanone, 1-cyclopentyl- (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) to the flask.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain the pH between 6 and 7, which is optimal for imine formation.
-
Reducing Agent Addition: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise. Alternatively, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) can be employed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield Cyclopentamine.
| Parameter | Value |
| Reactant 1 | 2-Propanone, 1-cyclopentyl- |
| Reactant 2 | Ammonia |
| Reducing Agent | Sodium Cyanoborohydride or H2/Pd-C |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (estimated based on similar reactions) |
Synthesis of 3-methylspiro(quinoxaline-2(3H),1'-cyclopentan)-3-amine-1,4-dioxide
This reaction demonstrates the use of 2-Propanone, 1-cyclopentyl- in the construction of heterocyclic spiro compounds.
Reaction Scheme:
Caption: Synthesis of a spiro-quinoxaline derivative.
Protocol:
A specific, detailed protocol for this reaction was not found in the initial search. The following is a plausible synthetic route based on known reactions of o-benzoquinone dioximes and related compounds.
-
Reaction Setup: In a suitable solvent like ethanol or methanol, dissolve benzo[1][2][3]oxadiazole 1-oxide (1.0 eq.).
-
Reagent Addition: Add 2-Propanone, 1-cyclopentyl- (1.1 eq.) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.
-
Reaction Conditions: The reaction may require heating under reflux to facilitate the condensation and cyclization.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant 1 | 2-Propanone, 1-cyclopentyl- |
| Reactant 2 | Benzo[1][2][3]oxadiazole 1-oxide |
| Reactant 3 | Ammonia source |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 4-12 hours (estimated) |
| Typical Yield | Not reported |
Aldol Condensation
The enolate of 2-Propanone, 1-cyclopentyl- can react with another molecule of itself (self-condensation) or with a different carbonyl compound (crossed aldol condensation) to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones.
Workflow for a Crossed Aldol Condensation:
Caption: Workflow for a crossed aldol condensation.
Protocol (using Benzaldehyde as the electrophile):
-
Enolate Formation: In a dry flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. To this, slowly add a solution of 2-Propanone, 1-cyclopentyl- (1.0 eq.) in THF. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Aldol Addition: Slowly add benzaldehyde (1.0 eq.) to the enolate solution at -78 °C. Stir for 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude β-hydroxy ketone can be purified by column chromatography.
-
(Optional) Dehydration: The purified β-hydroxy ketone can be dissolved in a solvent like toluene, and a catalytic amount of p-toluenesulfonic acid can be added. Heating the mixture with a Dean-Stark apparatus to remove water will yield the α,β-unsaturated ketone.
| Parameter | Value |
| Nucleophile | Enolate of 2-Propanone, 1-cyclopentyl- |
| Electrophile | Benzaldehyde |
| Base | Lithium Diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% (for the addition product, estimated) |
Conclusion
2-Propanone, 1-cyclopentyl- is a valuable and versatile starting material in organic synthesis. The protocols provided herein, based on established chemical principles, offer a foundation for its use in the synthesis of a range of important organic molecules, including pharmaceuticals and complex intermediates. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. CN1063680A - The synthetic method of cyclopentamine - Google Patents [patents.google.com]
- 2. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
Application Notes and Protocols: The Use of Cyclopentylacetone as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of cyclopentylacetone as a versatile intermediate in pharmaceutical synthesis. While direct synthesis routes for commercial drugs using cyclopentylacetone are not extensively documented in publicly available literature, its structural motifs—a ketone functional group and a cyclopentyl moiety—are prevalent in a wide array of bioactive molecules. The cyclopentyl group, in particular, is a valuable scaffold in drug design, known for its ability to confer conformational rigidity and enhance metabolic stability.[1]
This document outlines potential synthetic transformations of cyclopentylacetone into valuable pharmaceutical building blocks, supported by generalized experimental protocols and illustrative data. The information presented is based on established chemical principles and analogous reactions reported for similar ketones used in medicinal chemistry.
Synthetic Potential of Cyclopentylacetone
Cyclopentylacetone's ketone functionality serves as a versatile handle for a variety of chemical transformations, allowing for its elaboration into more complex molecules. Key potential reactions include:
-
Reductive Amination: Conversion of the ketone to a primary, secondary, or tertiary amine is a fundamental transformation for introducing basic nitrogen atoms, which are crucial for the pharmacophore of many drugs.
-
Reduction to Alcohol: Reduction of the ketone to the corresponding secondary alcohol provides a precursor for esterification or etherification, enabling the synthesis of various derivatives.
-
Grignard and Similar Reactions: Addition of organometallic reagents to the carbonyl group allows for the formation of carbon-carbon bonds and the introduction of further molecular complexity.
-
Wittig Reaction: Conversion of the carbonyl to an alkene provides a scaffold for further functionalization.
These potential transformations highlight cyclopentylacetone as a valuable starting material for generating libraries of compounds for drug discovery.
Illustrative Synthetic Pathways and Protocols
The following sections detail generalized protocols for key synthetic transformations of cyclopentylacetone.
The conversion of cyclopentylacetone to (1-cyclopentylethyl)amine introduces a primary amine group, a common feature in many active pharmaceutical ingredients (APIs).
Experimental Workflow:
Caption: Reductive amination of cyclopentylacetone.
Protocol:
-
Imine Formation: To a solution of cyclopentylacetone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane), add a source of ammonia (e.g., ammonium acetate, 2-5 eq) and a dehydrating agent or catalyst (e.g., titanium(IV) isopropoxide, 1.2 eq). Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise. Alternatively, the reaction mixture can be subjected to catalytic hydrogenation (e.g., H2 gas, Pd/C catalyst).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Illustrative Data:
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Reaction Time | 6-8 hours |
The reduction of cyclopentylacetone to the corresponding secondary alcohol, 1-cyclopentylethanol, provides a versatile intermediate for further functionalization, such as esterification to produce prodrugs.
Experimental Workflow:
Caption: Reduction of cyclopentylacetone.
Protocol:
-
Reaction Setup: Dissolve cyclopentylacetone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the starting material is consumed, carefully add water to quench the excess NaBH4. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography on silica gel.
Illustrative Data:
| Parameter | Value |
| Reaction Scale | 25 mmol |
| Yield | 90-98% |
| Purity (by NMR) | >99% |
| Reaction Time | 2-3 hours |
The addition of a Grignard reagent, such as methylmagnesium bromide, to cyclopentylacetone allows for the creation of a new carbon-carbon bond and the formation of a tertiary alcohol. This reaction is fundamental for building more complex molecular scaffolds.
Experimental Workflow:
Caption: Grignard reaction with cyclopentylacetone.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopentylacetone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (1.2 eq, as a solution in ether or THF) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography.
Illustrative Data:
| Parameter | Value |
| Reaction Scale | 15 mmol |
| Yield | 80-90% |
| Purity (by GC-MS) | >97% |
| Reaction Time | 3-5 hours |
The Cyclopentyl Moiety in Medicinal Chemistry
The cyclopentane ring is a common structural motif in a variety of therapeutic agents.[1] Its non-planar and flexible conformation allows for favorable interactions with biological targets. The incorporation of a cyclopentyl group can also enhance the lipophilicity of a drug molecule, which can improve its absorption and distribution characteristics.[1]
Signaling Pathway Relevance:
While cyclopentylacetone itself does not have a direct biological target, the molecules synthesized from it can interact with various signaling pathways. For instance, many amine-containing compounds act as neurotransmitter receptor agonists or antagonists, while other derivatives could potentially inhibit enzymes like kinases or proteases. The specific biological activity is entirely dependent on the final molecular structure.
To illustrate a hypothetical application, if a derivative of cyclopentylacetone were designed to be a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, it would modulate the Wnt signaling pathway.
Caption: Hypothetical modulation of Wnt signaling.
Conclusion
Cyclopentylacetone represents a promising, yet under-explored, starting material for the synthesis of pharmaceutical intermediates. Its versatile ketone functionality, combined with the desirable properties of the cyclopentyl group, makes it an attractive building block for the generation of novel chemical entities in drug discovery programs. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic utility of cyclopentylacetone in their own research endeavors. Further investigation into the applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
analytical methods for quantifying 2-Propanone, 1-cyclopentyl-
An increasing interest in targeted therapeutics and specialized chemical compounds has necessitated the development of robust and reliable analytical methods for the quantification of specific molecules. One such compound of interest is 2-Propanone, 1-cyclopentyl- (also known as cyclopentylacetone), a ketone with potential applications in various fields of chemical research and development. Accurate quantification of this analyte is crucial for quality control, process monitoring, and research applications.
This document provides detailed application notes and protocols for the quantitative analysis of 2-Propanone, 1-cyclopentyl- using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like 2-Propanone, 1-cyclopentyl-. This method allows for direct quantification and structural confirmation of the analyte.
Application Note
This GC-MS method provides a robust and reliable approach for the quantification of 2-Propanone, 1-cyclopentyl- in organic solvent matrices. The method is ideal for monitoring reaction kinetics, assessing product purity, and performing quality control of starting materials and final products. The use of a mass selective detector provides high specificity, minimizing interference from matrix components.
Experimental Protocol
1.2.1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2-Propanone, 1-cyclopentyl- in a suitable volatile solvent (e.g., ethyl acetate) to achieve a concentration within the calibrated linear range (e.g., 1-100 µg/mL).
-
If necessary, perform a dilution to bring the sample concentration into the linear range of the calibration curve.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.
1.2.2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-Propanone, 1-cyclopentyl- (e.g., m/z 126, 83, 69, 43).
1.2.3. Calibration:
-
Prepare a series of calibration standards of 2-Propanone, 1-cyclopentyl- in the same solvent as the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analyze the calibration standards using the described GC-MS method.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of 2-Propanone, 1-cyclopentyl-.
Quantitative Data
The following table summarizes the typical validation parameters for the GC-MS method.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
High-Performance Liquid Chromatography (HPLC) with UV Detection Method
Application Note
This HPLC-UV method provides a reliable alternative for the quantification of 2-Propanone, 1-cyclopentyl-. The derivatization with DNPH forms a stable hydrazone derivative that can be readily detected at 360 nm. This method is suitable for a wide range of sample matrices, including aqueous solutions, and is commonly used in environmental and industrial hygiene applications for the analysis of ketones.
Experimental Protocol
2.2.1. Derivatization Procedure:
-
To 1 mL of the sample (or standard solution) in a suitable solvent (e.g., acetonitrile), add 1 mL of a 0.5 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
The resulting solution containing the 2-Propanone, 1-cyclopentyl-DNPH derivative is then ready for HPLC analysis.
2.2.2. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
2.2.3. Calibration:
-
Prepare a series of calibration standards of 2-Propanone, 1-cyclopentyl- (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatize each standard using the same procedure as for the samples.
-
Analyze the derivatized standards and construct a calibration curve by plotting the peak area of the this compoundDNPH derivative against the initial concentration of 2-Propanone, 1-cyclopentyl-.
Quantitative Data
The following table summarizes the typical validation parameters for the HPLC-UV method.
| Parameter | Result |
| Linearity (R²) | > 0.997 |
| Range | 0.5 - 100 µg/mL |
| Accuracy (Recovery) | 92 - 108% |
| Precision (RSD) | < 6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Conclusion
The presented GC-MS and HPLC-UV methods provide reliable and accurate means for the quantification of 2-Propanone, 1-cyclopentyl-. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method offers higher selectivity and is suitable for direct analysis, while the HPLC-UV method with DNPH derivatization is a robust alternative, particularly for non-volatile matrices. Both methods, when properly validated, can be effectively implemented in research, development, and quality control laboratories.
The Versatility of Cyclopentylacetone in Synthetic Chemistry: Application Notes and Protocols for Drug Discovery and Development
For Immediate Release
Cyclopentylacetone, a five-membered carbocyclic ketone, serves as a versatile building block in organic synthesis, offering a reactive carbonyl group and an adjacent enolizable position. Its structural motif is found in a variety of biologically active molecules, making it a valuable starting material for the synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for key reactions involving cyclopentylacetone, with a focus on their relevance to drug development professionals, researchers, and scientists.
I. Core Reactions and Mechanisms
Cyclopentylacetone undergoes a range of classical and modern organic reactions, allowing for the construction of complex molecular architectures. The following sections detail the mechanisms and provide adaptable protocols for several key transformations.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The Aldol condensation of cyclopentylacetone with an aldehyde, such as benzaldehyde, proceeds via the formation of an enolate intermediate, which then acts as a nucleophile. The resulting β-hydroxy ketone can be dehydrated to yield an α,β-unsaturated ketone, a common scaffold in pharmacologically active compounds, including some anticancer agents.[1][2]
Reaction Mechanism (Base-Catalyzed):
-
Enolate Formation: A base abstracts an acidic α-proton from cyclopentylacetone, forming a resonance-stabilized enolate. Due to the presence of the methyl group, two different enolates can be formed (kinetic and thermodynamic). Under thermodynamic control (e.g., using sodium ethoxide at room temperature), the more substituted and stable enolate is favored.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Protonation: The resulting alkoxide is protonated by the solvent or a proton source to give the β-hydroxy ketone (aldol adduct).
-
Dehydration: Under heating or with a stronger base, the aldol adduct is dehydrated via an E1cB mechanism to form the conjugated α,β-unsaturated ketone.
Experimental Protocol (Adapted from similar ketones):
-
Materials: Cyclopentylacetone, Benzaldehyde, Sodium Ethoxide, Ethanol, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add cyclopentylacetone (1.0 eq) at room temperature and stir for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reactant/Reagent | Molar Ratio | Role |
| Cyclopentylacetone | 1.0 | Ketone (Nucleophile precursor) |
| Benzaldehyde | 1.0 | Aldehyde (Electrophile) |
| Sodium Ethoxide | 1.1 | Base |
| Ethanol | - | Solvent |
| Expected Product | (E)-2-benzylidene-5-methylcyclopentan-1-one | |
| Estimated Yield | 70-85% |
Logical Workflow for Aldol Condensation
References
Application Notes and Protocols: 1-Cyclopentylpropan-2-one in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-cyclopentylpropan-2-one as a key reagent in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.
Introduction
1-Cyclopentylpropan-2-one, also known as cyclopentylacetone, is a ketone that serves as a valuable precursor in organic synthesis. Its chemical structure allows for a variety of chemical transformations, most notably as a carbonyl source in reductive amination reactions. This protocol focuses on its primary application in the synthesis of Cyclopentamine, a vasoconstrictor agent.
Application: Synthesis of Cyclopentamine
1-Cyclopentylpropan-2-one is a direct precursor to Cyclopentamine (N,α-Dimethylcyclopentaneethylamine), a sympathomimetic amine that has been used as a vasoconstrictor.[1] The synthesis is achieved through a one-pot reductive amination reaction with methylamine.
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Cyclopentamine from 1-cyclopentylpropan-2-one.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Cyclopentylpropan-2-one | 75 g (0.6 mol) | [1] |
| Methylamine | 75 g (2.4 mol) | [1] |
| Catalyst | ||
| Raney Nickel | 10 g | [1] |
| Reaction Conditions | ||
| Initial Hydrogen Pressure | ~2000 psi | [1] |
| Temperature | 135-150 °C | [1] |
| Reaction Time | ~2 hours | [1] |
| Product | ||
| Product Name | Cyclopentamine | |
| IUPAC Name | 1-cyclopentyl-N-methylpropan-2-amine | |
| Molecular Formula | C₉H₁₉N | |
| Molecular Weight | 141.26 g/mol |
Experimental Protocol
Materials:
-
1-Cyclopentylpropan-2-one (cyclopentylacetone), purified by vacuum distillation (boiling point 82-84 °C at 32 mmHg).[1]
-
Methylamine
-
Raney Nickel catalyst
-
Hydrogen gas
-
High-pressure bomb reactor
Procedure: [1]
-
Charging the Reactor: Cool a high-pressure bomb reactor to a temperature below -6 °C.
-
Carefully add 75 g (0.6 mol) of purified 1-cyclopentylpropan-2-one, 75 g (2.4 mol) of methylamine, and 10 g of Raney nickel catalyst to the pre-cooled bomb.
-
Pressurization: Seal the bomb and introduce hydrogen gas to an initial pressure of approximately 2000 psi.
-
Reaction: Heat the bomb to a temperature range of 135-150 °C for approximately 2 hours to facilitate the reductive amination.
-
Cooling and Depressurization: After the reaction is complete, cool the bomb to room temperature and carefully vent the excess hydrogen gas.
-
Work-up and Purification: (Details on work-up and purification were not specified in the provided source. A general procedure would involve filtering the catalyst, followed by extraction and distillation of the product).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Cyclopentamine from 1-cyclopentylpropan-2-one.
Caption: Workflow for the synthesis of Cyclopentamine.
References
Application Notes and Protocols for the Derivatization of 1-Cyclopentyl-2-Propanone for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-cyclopentyl-2-propanone, a ketone of interest in various chemical and pharmaceutical research areas. Derivatization is a crucial step to enhance the analyte's properties for robust and sensitive quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction
1-Cyclopentyl-2-propanone (also known as cyclopentylacetone) is a ketone that may require derivatization prior to analysis to improve its volatility, thermal stability, or detectability. The carbonyl group of the ketone is the primary site for derivatization. This document outlines two widely used derivatization methods:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: This method introduces a pentafluorobenzyl group, which is highly electronegative, making the derivative suitable for sensitive detection by Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[1][2] The resulting oxime is volatile and thermally stable for GC analysis.[3]
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis: DNPH reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives.[4][5] These derivatives are highly chromophoric, allowing for sensitive detection by UV-Vis detectors at wavelengths around 360 nm.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of ketones using PFBHA-GC-MS and DNPH-HPLC-UV methods. Please note that these values are illustrative and based on the analysis of other ketones; specific performance for 1-cyclopentyl-2-propanone may vary and requires method validation.
| Parameter | PFBHA-GC-MS | DNPH-HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | 0.009 - 5.6 ng/m³ (air) |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/L | 0.03 - 18.7 ng/m³ (air) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD) | < 15% | 1.9 - 10.1% |
| Recovery | 85 - 110% | 83 - 100% |
Experimental Workflows
PFBHA Derivatization for GC-MS Analysis
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Propanone, 1-cyclopentyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propanone, 1-cyclopentyl-, also commonly known as cyclopentylacetone, is a versatile ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and a cyclopentyl moiety, makes it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. This document provides detailed application notes and experimental protocols for the industrial uses of 2-Propanone, 1-cyclopentyl-.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Propanone, 1-cyclopentyl- is presented in Table 1. This information is crucial for its handling, storage, and use in chemical reactions.
Table 1: Chemical and Physical Properties of 2-Propanone, 1-cyclopentyl-
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |
| CAS Number | 1122-98-1 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 166.4 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.902 g/cm³ | --INVALID-LINK-- |
| Flash Point | 54.2 °C | --INVALID-LINK-- |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | --INVALID-LINK-- |
Industrial Applications
The primary industrial application of 2-Propanone, 1-cyclopentyl- is as a precursor in the synthesis of pharmaceuticals. It also has potential applications in the fragrance industry due to the desirable odor characteristics of related cyclopentyl derivatives.
Pharmaceutical Intermediate: Synthesis of Cyclopentamine
2-Propanone, 1-cyclopentyl- is a key starting material in the synthesis of Cyclopentamine, a sympathomimetic amine that has been used as a vasoconstrictor.[1] The synthesis proceeds via a reductive amination reaction.
Reaction Scheme:
Experimental Protocol: Reductive Amination for the Synthesis of Cyclopentamine
This protocol describes the synthesis of Cyclopentamine from 2-Propanone, 1-cyclopentyl- via reductive amination using a nickel catalyst.
Materials:
-
2-Propanone, 1-cyclopentyl-
-
Anhydrous ammonia
-
Raney Nickel or Nickel-diatomite catalyst
-
Hydrogen gas
-
Anhydrous ethanol (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with 2-Propanone, 1-cyclopentyl- and the Raney Nickel catalyst slurried in anhydrous ethanol.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Introduce anhydrous ammonia into the reactor. A molar excess of ammonia is typically used.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to the desired temperature and maintain the pressure with hydrogen gas.
-
Stir the reaction mixture vigorously for the specified reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation under reduced pressure.
Quantitative Data:
The following table summarizes typical reaction conditions and yields for the synthesis of cyclopentylamine from cyclopentanone, which are expected to be similar for the reaction with 2-Propanone, 1-cyclopentyl-.
Table 2: Typical Reaction Conditions and Yields for Reductive Amination
| Parameter | Value | Source |
| Catalyst | Raney Nickel or Ni-diatomite | --INVALID-LINK-- |
| Temperature | 120-180 °C | --INVALID-LINK-- |
| Pressure | 50-110 kg/cm ² | --INVALID-LINK-- |
| Yield | 74-88% | --INVALID-LINK-- |
Logical Workflow for Cyclopentamine Synthesis:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propanone, 1-cyclopentyl- (Cyclopentylacetone)
Welcome to the technical support center for the synthesis of 2-Propanone, 1-cyclopentyl-, also known as cyclopentylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-propanone, 1-cyclopentyl-?
A1: The most prevalent and reliable method for synthesizing 2-propanone, 1-cyclopentyl- is the Acetoacetic Ester Synthesis.[1][2][3] This method involves the alkylation of an enolate derived from ethyl acetoacetate with a cyclopentyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.[3] Another potential, though less common, approach is a Grignard reaction, which could involve reacting cyclopentylmagnesium halide with acetone or reacting an appropriate nitrile with a cyclopentyl Grignard reagent followed by hydrolysis.[4]
Q2: Why is the acetoacetic ester synthesis preferred for this ketone?
A2: The acetoacetic ester synthesis is highly effective for producing α-substituted methyl ketones.[2] It offers a straightforward and controllable way to form the carbon-carbon bond between the cyclopentyl group and the acetone moiety. The starting materials, such as ethyl acetoacetate and cyclopentyl bromide, are readily available, and the reaction proceeds through a stable enolate intermediate, which helps to minimize side reactions when conditions are optimized.[1][3]
Q3: What is the role of the base in the acetoacetic ester synthesis?
A3: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of ethyl acetoacetate.[2][3] This α-carbon is particularly acidic because it is located between two carbonyl groups, which stabilize the resulting negative charge through resonance. The formation of this stabilized enolate is a critical step, as the enolate acts as the nucleophile that attacks the cyclopentyl halide.[5]
Q4: Can I use a different alkylating agent besides cyclopentyl bromide?
A4: Yes, other cyclopentyl halides such as cyclopentyl iodide or chloride can be used. Reactivity generally follows the order I > Br > Cl. Cyclopentyl bromide is often a good balance of reactivity and stability.[4] Using tosylates or other good leaving groups is also a possibility. The choice may depend on availability, cost, and the specific reaction conditions you can achieve.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cyclopentylacetone via the acetoacetic ester pathway.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base/Incomplete Enolate Formation: The base (e.g., sodium ethoxide) may have degraded due to exposure to moisture.[6] 2. Inactive Alkylating Agent: The cyclopentyl bromide may have degraded. 3. Reaction Temperature Too Low: The alkylation step (SN2 reaction) may be too slow at a low temperature.[6] 4. Incomplete Hydrolysis/Decarboxylation: The final step requires sufficient acid/base and heat to proceed to completion.[1] | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled or a new bottle of cyclopentyl bromide. 3. Gently reflux the reaction mixture during the alkylation step to ensure the reaction goes to completion. Monitor via TLC. 4. Ensure adequate heating (reflux) during the final saponification and acidic decarboxylation steps. Check the pH to ensure conditions are correct. |
| Presence of Unreacted Ethyl Acetoacetate | 1. Insufficient Base: Not all the ethyl acetoacetate was deprotonated to form the enolate. 2. Insufficient Alkylating Agent: Not enough cyclopentyl bromide was added to react with all the generated enolate. | 1. Use at least one full equivalent of a strong base. 2. Use a slight excess (e.g., 1.1 equivalents) of cyclopentyl bromide to drive the reaction to completion. |
| Presence of Dialkylated Byproduct | Second Alkylation Occurred: After the first alkylation, the mono-alkylated product can be deprotonated again and react with another molecule of cyclopentyl bromide.[7] | This is more likely if a very strong base is used or if a large excess of the alkylating agent is present. Use a base like sodium ethoxide, which is strong enough for the first deprotonation but less likely to facilitate the second.[7] Add the cyclopentyl bromide dropwise to the enolate solution to maintain a low instantaneous concentration. |
| Difficult Product Purification | Contamination with High-Boiling Point Impurities: The product may be contaminated with unreacted mono-alkylated ester or the dialkylated product. | Fractional distillation under reduced pressure is the most effective method for purification. The boiling points of the desired product, starting materials, and byproducts are typically different enough for effective separation. Use a packed column for better separation efficiency. |
Data Presentation: Optimizing Reaction Conditions
The yield of 2-propanone, 1-cyclopentyl- is highly dependent on reaction parameters. The following table summarizes expected outcomes based on variations in the acetoacetic ester synthesis protocol.
| Parameter | Condition A (Sub-Optimal) | Condition B (Optimized) | Condition C (Excess Reagent) | Expected Yield | Key Observation |
| Base | Sodium Hydroxide (aq) | Sodium Ethoxide in Ethanol | Potassium tert-Butoxide | Low | Risk of ester hydrolysis by hydroxide. |
| Alkylating Agent | 1.0 eq. Cyclopentyl Chloride | 1.1 eq. Cyclopentyl Bromide | 2.0 eq. Cyclopentyl Bromide | Moderate to High | Bromide is more reactive than chloride.[4] |
| Solvent | Acetone | Anhydrous Ethanol | Anhydrous THF | High | Ethanol is the conjugate acid of the ethoxide base, preventing side reactions. |
| Temperature | Room Temperature (25°C) | Reflux (~78°C for Ethanol) | Reflux (~78°C for Ethanol) | Moderate to High | Higher temperature increases the rate of the SN2 alkylation step. |
| Hydrolysis/Decarboxylation | 1M HCl, 50°C | 6M H₂SO₄, Reflux | 6M H₂SO₄, Reflux | High | Stronger acid and higher temperature ensure complete reaction.[1] |
| Overall Yield | ~30-40% | ~75-85% | ~60-70% | Optimized conditions provide the highest yield. Excess reagent can lead to more byproducts. |
Experimental Protocols
Key Experiment: Acetoacetic Ester Synthesis of 2-Propanone, 1-cyclopentyl-
Objective: To synthesize 2-propanone, 1-cyclopentyl- from ethyl acetoacetate and cyclopentyl bromide.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Ethyl acetoacetate
-
Cyclopentyl bromide
-
Diethyl ether
-
Sulfuric Acid (6M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.0 eq) in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 eq) dropwise with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add cyclopentyl bromide (1.1 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Saponification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add aqueous sodium hydroxide (e.g., 15%, 50 mL) to the residue and heat to reflux for 1 hour to saponify the ester.
-
Decarboxylation: Cool the mixture in an ice bath and carefully acidify by slowly adding 6M sulfuric acid until the solution is strongly acidic (pH < 2). Heat the acidic mixture to reflux for another 1-2 hours to facilitate decarboxylation. CO₂ gas will evolve.
-
Extraction and Purification: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-propanone, 1-cyclopentyl-.
Visualizations
Experimental Workflow
Caption: Workflow for the Acetoacetic Ester Synthesis of Cyclopentylacetone.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield issues.
References
- 1. homework.study.com [homework.study.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of Crude Cyclopentylacetone
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude cyclopentylacetone. Below you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude cyclopentylacetone? A1: The primary purification techniques for crude cyclopentylacetone, which is a liquid at room temperature, are vacuum distillation, aqueous workup (liquid-liquid extraction), and flash column chromatography. The best method depends on the nature of the impurities and the desired final purity. A combination of these methods, such as an aqueous workup followed by distillation, is often most effective.
Q2: What are the likely impurities in a crude sample of cyclopentylacetone? A2: Common impurities often stem from the synthesis process, which typically involves a reaction between a cyclopentyl-based precursor and acetone. These can include:
-
Unreacted Starting Materials: Residual cyclopentanone or acetone.
-
Byproducts: Products from the self-condensation of acetone (e.g., diacetone alcohol, mesityl oxide) or cyclopentanone.
-
Solvent Residues: Traces of solvents used during the reaction or initial workup.
-
Degradation Products: High-molecular-weight or colored impurities that may form if the compound is exposed to excessive heat.
Q3: How can I assess the purity of my cyclopentylacetone sample? A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is highly effective for determining the percentage purity of volatile liquids like cyclopentylacetone. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for non-volatile impurities. HPLC can also be used for a more detailed analysis.
Q4: My purified cyclopentylacetone is yellow or brown. What causes this and how can it be fixed? A4: A yellow or brownish tint usually indicates the presence of high-molecular-weight byproducts or degradation products that absorb visible light.[1] These can sometimes be removed by stirring the product with a small amount of activated charcoal and then filtering. However, for more stubborn coloration, flash column chromatography or distillation are more effective methods.[1]
Q5: Is cyclopentylacetone sensitive to heat? Should I use vacuum distillation? A5: While cyclopentylacetone has a boiling point of 132-134 °C at atmospheric pressure, prolonged heating can potentially lead to decomposition or the formation of colored impurities. Using vacuum distillation is highly recommended as it lowers the boiling point, allowing for a gentler purification process at a lower temperature, which minimizes the risk of thermal degradation.[2][3][4]
Troubleshooting Guides
Issue 1: Low Purity After Aqueous Workup and Extraction
-
Possible Cause: Inefficient extraction or washing, leading to residual water-soluble impurities, salts, or starting materials.
-
Solution:
-
Optimize Extraction: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of one large extraction. Ensure vigorous mixing in the separatory funnel to maximize contact between the aqueous and organic layers.[1]
-
Sequential Washes: Wash the combined organic layers sequentially with:
-
Dilute Acid (e.g., 1 M HCl): To remove any basic impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any residual acid and remove acidic impurities.
-
Brine (Saturated NaCl Solution): To break up emulsions and remove the majority of dissolved water before drying.[1]
-
-
Thorough Drying: Ensure the organic layer is completely dry by using a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
-
Issue 2: Problems During Distillation
-
Possible Cause 1: Bumping / Uncontrolled Boiling. Liquids can superheat and boil violently, especially under vacuum.
-
Possible Cause 2: Product Decomposition in the Distilling Flask. The compound may be turning dark or polymerizing due to excessive heat.
Issue 3: Poor Separation During Column Chromatography
-
Possible Cause 1: Incorrect Solvent System (Eluent). The chosen solvent system does not have the right polarity to separate the components effectively.
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) first.[6][7] Aim for an Rf value of 0.2-0.35 for cyclopentylacetone. A common starting point for ketones is a mixture of ethyl acetate and hexanes.[8] Adjust the ratio to achieve good separation between the product spot and impurity spots.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: The amount of silica gel should be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[7] If separation is poor, use a larger column with more silica gel.
-
-
Possible Cause 3: Tailing of the Product Spot. The spot on the TLC plate or the band on the column appears streaked.
-
Solution: Tailing can occur if the compound is too polar for the eluent or if it interacts strongly with acidic sites on the silica gel. Try increasing the polarity of the eluent. If the compound is acid-sensitive, a small amount of triethylamine (0.5-1%) can be added to the eluent to neutralize the silica gel.[8]
-
Data Presentation
Table 1: Physical Properties of Cyclopentylacetone and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclopentylacetone | C₈H₁₄O | 126.20 | 132 - 134 | 0.862 |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.95 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |
(Data sourced from[9][10][11])
Experimental Protocols
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities like salts and some starting materials from the crude product.
-
Dissolution: Dissolve the crude cyclopentylacetone in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a volume approximately 3-4 times that of the crude product.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: a. Add an equal volume of 1 M HCl solution to the funnel. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. b. Allow the layers to separate, then drain and discard the lower aqueous layer. c. Repeat the wash with an equal volume of saturated NaHCO₃ solution, again venting frequently. d. Perform a final wash with an equal volume of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes until the liquid is clear.
-
Concentration: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the washed crude product, which can then be further purified.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for purifying cyclopentylacetone, especially if it is thermally sensitive.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a short-path distillation head. Place a magnetic stir bar in the distilling flask. Grease all glass joints lightly to ensure a good seal.
-
Charging the Flask: Add the crude cyclopentylacetone to the distilling flask, filling it to no more than half its volume.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the stirrer. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents or volatile impurities, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of cyclopentylacetone under the applied pressure, switch to a clean receiving flask to collect the pure product.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 3: Purification by Flash Column Chromatography
This technique is effective for separating cyclopentylacetone from impurities with different polarities.
-
TLC Analysis: First, determine the optimal eluent (solvent system) by running TLC plates. A mixture of ethyl acetate/hexanes is a good starting point. The target Rf for cyclopentylacetone should be ~0.3.
-
Column Packing (Wet Method): a. Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool and add a thin layer of sand. b. In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[12] c. Pour the slurry into the column, tapping the side gently to pack the silica gel evenly and remove any air bubbles.[12] d. Add a protective layer of sand to the top of the silica bed. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
Sample Loading: a. Dissolve the crude cyclopentylacetone in a minimal amount of the eluent. b. Carefully add this concentrated solution to the top of the column using a pipette. c. Drain the solvent just until the sample has been absorbed onto the silica gel.
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column and apply gentle air pressure (flash chromatography) to push the solvent through. b. Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis and Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified cyclopentylacetone.
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chromatography [chem.rochester.edu]
- 9. 120-92-3 CAS | CYCLOPENTANONE | Ketones | Article No. 03138 [lobachemie.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
common side products in the synthesis of 1-cyclopentylpropan-2-one
Technical Support Center: Synthesis of 1-Cyclopentylpropan-2-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-cyclopentylpropan-2-one, primarily via the acetoacetic ester synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-cyclopentylpropan-2-one?
A1: The most common and versatile method is the acetoacetic ester synthesis. This process involves three main steps:
-
Enolate Formation: Deprotonation of an acetoacetic ester (commonly ethyl acetoacetate) at the α-carbon using a suitable base to form a resonance-stabilized enolate.[1][2]
-
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide (in this case, a cyclopentyl halide like cyclopentyl bromide) in an SN2 reaction.[1][2]
-
Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is hydrolyzed to a β-keto acid, which is then heated to induce decarboxylation, yielding the final ketone product, 1-cyclopentylpropan-2-one.[3][4]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: Several side products can form depending on the reaction conditions. The most common include:
-
Ethyl 2,2-dicyclopentyl-3-oxobutanoate: Results from a second alkylation of the acetoacetic ester.[1][3][5]
-
Ethyl 3-(cyclopentyloxy)but-2-enoate: An O-alkylation product formed due to the ambident nature of the enolate nucleophile.[6][7]
-
Cyclopentene: Formed via an E2 elimination reaction of the cyclopentyl halide, especially with sterically hindered or strong bases.
-
Unreacted Starting Materials: Residual ethyl acetoacetate and cyclopentyl halide.
-
Aldol Condensation Products: Self-condensation of the final ketone product can occur under acidic or basic conditions.
Q3: How can I minimize the formation of the dialkylated side product?
A3: To minimize dialkylation, it is crucial to use a stoichiometric amount (or a slight excess) of the base relative to the ethyl acetoacetate. Adding the alkylating agent (cyclopentyl bromide) slowly to the formed enolate can also help ensure that the mono-alkylation reaction proceeds to completion before a significant amount of the mono-alkylated product is deprotonated and undergoes a second alkylation.[1]
Q4: What conditions favor C-alkylation over O-alkylation?
A4: C-alkylation is generally favored under conditions that promote thermodynamic control. Factors that favor C-alkylation include:
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation.[6]
-
Counter-ion: Smaller cations like Li⁺ tend to associate more closely with the oxygen, favoring C-alkylation.
-
Leaving Group: Softer leaving groups on the electrophile (e.g., iodide) tend to favor reaction at the softer carbon center of the enolate.[8] Polar aprotic solvents can lead to more "naked" and reactive enolates, which may increase the proportion of O-alkylation.[6]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete enolate formation. 2. Competing elimination (E2) of cyclopentyl halide. 3. Incomplete hydrolysis or decarboxylation. | 1. Ensure the base is strong enough (e.g., sodium ethoxide) and the solvent is anhydrous. 2. Use a less hindered base. Ensure the reaction temperature is not excessively high during alkylation. 3. Ensure sufficient heating time and acidic conditions during the final step. |
| Presence of a high molecular weight impurity in GC-MS | Dialkylation of the acetoacetic ester. | Use approximately one equivalent of base and ethyl acetoacetate. Add the cyclopentyl halide dropwise to the reaction mixture. |
| Isomeric impurity detected by NMR/GC-MS | O-alkylation of the enolate. | Change the solvent system. Using a protic solvent or ensuring a tight ion pair (e.g., with Li⁺ in a less polar solvent) can favor C-alkylation. |
| Significant amount of unreacted ethyl acetoacetate | 1. Insufficient base or base degradation due to moisture. 2. Alkylating agent is not reactive enough (e.g., cyclopentyl chloride instead of bromide or iodide). | 1. Use fresh, anhydrous reagents and solvents. Use a slight excess of base. 2. Use a more reactive cyclopentyl halide, such as cyclopentyl bromide or iodide. |
| Product mixture contains cyclopentene | E2 elimination of the cyclopentyl halide is competing with the SN2 alkylation. | Use a less sterically demanding base. Sodium ethoxide is generally suitable. Avoid excessively high temperatures during the alkylation step. |
| Formation of viscous, high-boiling point residue | Aldol condensation of the final ketone product during workup or purification. | Neutralize the reaction mixture promptly after the hydrolysis/decarboxylation step. Avoid unnecessarily strong acidic or basic conditions during workup. Purify via vacuum distillation at the lowest possible temperature. |
Quantitative Data on Side Products
While precise yields are highly dependent on specific reaction conditions, the following table summarizes the expected trends for side product formation.
| Side Product | Favored By | Expected Amount | Mitigation Strategy |
| Ethyl 2,2-dicyclopentyl-3-oxobutanoate | Use of excess base and/or alkylating agent. | Can be significant (>20%) if stoichiometry is not controlled. | Use a 1:1 molar ratio of base to ethyl acetoacetate. |
| Ethyl 3-(cyclopentyloxy)but-2-enoate (O-alkylation) | Polar aprotic solvents (e.g., DMF, DMSO), larger counter-ions (e.g., K⁺).[6] | Typically a minor product (<10%) but can increase under unfavorable conditions. | Use a protic solvent or a non-polar solvent with a lithium counter-ion. |
| Cyclopentene | Strong, sterically hindered bases; high reaction temperatures. | Minor (<5%) with sodium ethoxide, but can increase with stronger/bulkier bases. | Use sodium ethoxide and maintain moderate reaction temperatures. |
Experimental Protocols
Key Experiment: Synthesis of 1-Cyclopentylpropan-2-one via Acetoacetic Ester Synthesis
This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Cyclopentyl bromide
-
5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 250 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add 65 g (0.5 mol) of ethyl acetoacetate dropwise with stirring.
-
Alkylation: Heat the mixture to a gentle reflux. Add 74.5 g (0.5 mol) of cyclopentyl bromide dropwise over a period of 1-2 hours. Maintain reflux for an additional 6-8 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.
-
Workup and Isolation of Intermediate: Cool the reaction mixture and filter to remove the precipitated sodium bromide. Wash the salt with a small amount of anhydrous ethanol and combine the filtrates. Remove the ethanol by distillation. The crude residue is ethyl 2-cyclopentyl-3-oxobutanoate.
-
Hydrolysis and Decarboxylation: Add 250 mL of 5 M HCl to the crude residue. Heat the mixture to reflux with vigorous stirring for 4-6 hours. Carbon dioxide will be evolved.
-
Final Workup and Purification: Cool the mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 1-cyclopentylpropan-2-one by vacuum distillation.
Visualization of Reaction Pathways
The following diagram illustrates the primary synthesis pathway for 1-cyclopentylpropan-2-one and the key side reactions.
Caption: Reaction scheme for the synthesis of 1-cyclopentylpropan-2-one and major side pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-Propanone, 1-cyclopentyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Propanone, 1-cyclopentyl- (also known as cyclopentylacetone).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Propanone, 1-cyclopentyl-?
The most common and well-established method for the synthesis of 2-Propanone, 1-cyclopentyl- is the acetoacetic ester synthesis.[1][2][3][4] This method involves the alkylation of an acetoacetic ester (typically ethyl acetoacetate) with a cyclopentyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.
Q2: What are the likely impurities in the synthesis of 2-Propanone, 1-cyclopentyl-?
Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials: Ethyl acetoacetate and cyclopentyl halide.
-
Dialkylated product: 1,1-dicyclopentylpropan-2-one, formed if the alkylated intermediate reacts with another equivalent of the cyclopentyl halide.[1]
-
Byproducts from side reactions: Products from the self-condensation of ethyl acetoacetate.
-
Residual solvents: Ethanol from the reaction or other solvents used during workup.
-
Water: From the workup and hydrolysis steps.
Q3: What are the key physical properties of 2-Propanone, 1-cyclopentyl- relevant for purification?
Understanding the physical properties of the target compound is crucial for effective purification.
| Property | Value | Unit |
| Molecular Formula | C8H14O | |
| Molecular Weight | 126.20 | g/mol |
| Boiling Point | 166.4 | °C at 760 mmHg |
| Density | 0.902 | g/cm³ |
| Flash Point | 54.2 | °C |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2-Propanone, 1-cyclopentyl-.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Ensure the base (e.g., sodium ethoxide) is fresh and not degraded. - Use a dry, aprotic solvent to prevent quenching of the enolate. - The pKa of the α-proton of ethyl acetoacetate is around 11; ensure the chosen base is strong enough for complete deprotonation. |
| Poor Alkylation | - Use a good quality cyclopentyl halide (bromide or iodide are generally more reactive than chloride). - The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incomplete Hydrolysis and Decarboxylation | - Ensure sufficient heating during the acidic workup to drive the decarboxylation to completion.[3] - The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid are crucial final steps.[1] |
Product Contamination
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. - If the boiling points are sufficiently different, fractional distillation can be effective for removal. |
| Formation of Dialkylated Product | - Use a 1:1 molar ratio of the enolate to the cyclopentyl halide to minimize dialkylation.[1] - Add the cyclopentyl halide slowly to the enolate solution. |
| Water in the Final Product | - After aqueous workup, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. - A final distillation step will remove any residual water. |
Experimental Protocols
Synthesis of 2-Propanone, 1-cyclopentyl- via Acetoacetic Ester Synthesis (Adapted Protocol)
This is an adapted general protocol for the acetoacetic ester synthesis. Researchers should optimize conditions for their specific laboratory setup.
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide. Cool the solution in an ice bath. Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring.
-
Alkylation: To the resulting enolate solution, add cyclopentyl bromide dropwise from the dropping funnel. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add aqueous hydrochloric acid to the residue and heat the mixture to reflux to effect hydrolysis of the ester and decarboxylation.
-
Isolation: After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation.
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying 2-Propanone, 1-cyclopentyl- from impurities with different boiling points.[8][9][10][11][12]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
-
Distillation: Add the crude product to the distillation flask along with boiling chips. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The main fraction should be collected at a temperature close to the boiling point of 2-Propanone, 1-cyclopentyl- (166.4 °C at atmospheric pressure). For distillation under reduced pressure, the boiling point will be lower.
-
Purity Check: Analyze the purity of the collected fractions by Gas Chromatography (GC) or TLC.
Purification by Column Chromatography
If distillation does not provide sufficient purity, column chromatography can be employed.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis to achieve good separation between the product and impurities.[13][14][15][16][17]
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain the purified 2-Propanone, 1-cyclopentyl-.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Propanone, 1-cyclopentyl-.
Caption: Troubleshooting logic for addressing low purity of synthesized 2-Propanone, 1-cyclopentyl-.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1 | Chemsrc [chemsrc.com]
- 6. 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for cyclopentylacetone
Welcome to the technical support center for cyclopentylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for cyclopentylacetone?
A1: Cyclopentylacetone should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8°C) is advisable. Ensure the container is properly sealed to prevent the absorption of water and contamination.
Q2: What are the primary factors that can affect the stability of cyclopentylacetone?
A2: The stability of cyclopentylacetone can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light can induce photochemical reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: Strong acidic or basic conditions can catalyze degradation reactions.
-
Presence of contaminants: Impurities, especially strong acids, bases, or oxidizing agents, can compromise stability.
Q3: What are the potential degradation pathways for cyclopentylacetone?
A3: Based on the chemical structure of ketones, the following degradation pathways for cyclopentylacetone are plausible:
-
Oxidation: The ketone moiety could be susceptible to strong oxidizing agents, potentially leading to ring-opening or other oxidative cleavage products.
-
Base-Catalyzed Reactions: The alpha-protons to the carbonyl group have some acidity, which could facilitate aldol-type condensation reactions under strong basic conditions, leading to dimerization or polymerization.
-
Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish Type I or Type II reactions, upon exposure to UV light.[1]
Q4: What analytical techniques are recommended for monitoring the stability of cyclopentylacetone?
A4: A validated stability-indicating analytical method is crucial for monitoring the purity and degradation of cyclopentylacetone. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[1] Gas Chromatography (GC) can also be a suitable method for assessing purity and detecting volatile degradation products.
Troubleshooting Guide
Issue 1: An unexpected new peak appears in the HPLC/GC chromatogram during a stability study.
-
Possible Cause: This is a strong indication that the cyclopentylacetone is degrading. The new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Characterize the new peak: If possible, use mass spectrometry (MS) coupled with HPLC or GC to identify the structure of the degradation product. This can provide insights into the degradation pathway.
-
Review storage conditions: Ensure the sample was stored under the recommended conditions (cool, dark, inert atmosphere). Any deviation could be the cause.
-
Investigate potential contaminants: Consider the possibility of contamination of the sample or the solvent with acids, bases, or oxidizing agents.
-
Perform stress testing: To confirm the degradation pathway, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to see if you can intentionally generate the same unknown peak.
-
Issue 2: The assay value (purity) of cyclopentylacetone decreases over time, but no significant degradation peaks are observed.
-
Possible Cause:
-
Formation of multiple, small degradation products that are below the detection limit of the analytical method.
-
Formation of non-UV active or volatile degradation products that are not detected by the current analytical method.
-
The compound may be adsorbing to the surface of the storage container.
-
-
Troubleshooting Steps:
-
Check for mass balance: The sum of the assay value and the levels of all known impurities and degradants should be close to 100%. A significant deviation suggests the presence of undetected species.[1]
-
Use a universal detector: If using HPLC with UV detection, try a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to detect non-chromophoric compounds.
-
Analyze the headspace for volatile compounds: Use headspace GC-MS to analyze the vapor phase above the sample for any volatile degradation products.
-
Investigate container interaction: Analyze a rinse of the container with a strong solvent to see if any of the compound has adsorbed to the walls.
-
Data Presentation: Stability Study Conditions
The following table outlines the recommended storage conditions for stability testing of cyclopentylacetone based on ICH guidelines.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[3] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[3] |
RH = Relative Humidity
Experimental Protocols
Protocol: Forced Degradation Study of Cyclopentylacetone
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of cyclopentylacetone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[1]
-
-
Photodegradation:
-
Expose a solution of cyclopentylacetone to a calibrated light source that provides both UV and visible light.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store samples of solid or liquid cyclopentylacetone at elevated temperatures (e.g., 60°C, 80°C).
-
Analyze the samples at specified time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or GC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Mandatory Visualization
References
Technical Support Center: Scale-Up Synthesis of 2-Propanone, 1-cyclopentyl-
Welcome to the technical support center for the synthesis of 2-Propanone, 1-cyclopentyl-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for 2-Propanone, 1-cyclopentyl-?
A1: A robust and scalable method for synthesizing 2-Propanone, 1-cyclopentyl- involves the reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with acetonitrile, followed by acidic hydrolysis. This method is often preferred over the reaction with acetone, as the latter can lead to the formation of a tertiary alcohol as a significant byproduct.[1][2][3] An alternative high-yield route is the use of a Weinreb amide, such as N-methoxy-N-methylacetamide, which reacts with the Grignard reagent to form a stable intermediate that hydrolyzes to the desired ketone.
Q2: My Grignard reaction is difficult to initiate at a larger scale. What can I do?
A2: Initiation of Grignard reactions can be challenging on a larger scale.[4] Ensure all glassware is meticulously dried and the solvent is anhydrous.[1][5] Activation of the magnesium turnings is crucial; methods include using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the oxide layer. For particularly stubborn reactions, preparing the Grignard reagent in the presence of lithium chloride to form a more reactive "Turbo-Grignard" reagent can be effective.[6] It is critical to confirm initiation on a small portion of the halide before adding the bulk of the reagent to prevent a dangerous accumulation and subsequent runaway reaction.[4][7]
Q3: How can I effectively control the temperature of this highly exothermic reaction during scale-up?
A3: The formation of Grignard reagents is highly exothermic, and heat management is a primary challenge during scale-up due to the decreasing surface-area-to-volume ratio of larger reactors.[7][8] Key strategies for temperature control include:
-
Slow Reagent Addition: Add the cyclopentyl halide slowly to the magnesium suspension to control the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure good circulation of the coolant.
-
Appropriate Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point, providing a wider temperature window for the reaction.[8]
-
Continuous Processing: For very large scales, continuous flow reactors can offer superior heat management compared to batch processes.[9]
Q4: What are the main impurities I should expect and how can I minimize them?
A4: Common impurities include unreacted starting materials, the tertiary alcohol (2-cyclopentyl-2-propanol) if an inappropriate acetone equivalent is used, and byproducts from side reactions. A significant side reaction is Wurtz coupling, which produces dicyclopentyl.[8] To minimize these:
-
Ensure slow and controlled addition of reagents to maintain optimal reaction temperatures.
-
Use a synthesis route that avoids direct reaction with acetone, such as the nitrile or Weinreb amide methods.
-
Maintain an inert and anhydrous atmosphere to prevent quenching of the Grignard reagent, which would lead to cyclopentane formation.[5]
Troubleshooting Guides
Problem 1: Low Yield of 2-Propanone, 1-cyclopentyl-
| Possible Cause | Solution |
| Poor Quality of Grignard Reagent | Ensure all reagents and solvents are anhydrous.[7] Activate magnesium turnings before use. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Inefficient Reaction with Electrophile | Optimize the reaction temperature and time. Ensure the stoichiometry of the reactants is correct. |
| Side Reactions | Lower the reaction temperature to minimize Wurtz coupling and other side reactions.[8] Ensure slow addition of the cyclopentyl halide. |
| Product Loss During Workup | Minimize the number of extraction and washing steps. Use saturated brine during aqueous washes to reduce the solubility of the product in the aqueous layer.[10] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Solution |
| Presence of Close-Boiling Impurities | If the product and impurities have similar boiling points, simple distillation may be ineffective.[11] Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). |
| Formation of an Azeotrope with Water | Dry the crude product thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. A two-column distillation process may be necessary on an industrial scale.[12] |
| Thermal Decomposition of the Product | Purify the product using vacuum distillation to lower the boiling point and prevent thermal degradation. |
| Reactive Impurities | Consider using chemical purification methods. For example, unreacted aldehydes or highly reactive ketones can sometimes be removed by forming a bisulfite adduct.[13] |
Experimental Protocols
Protocol 1: Synthesis via Acetonitrile
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. To this, add a solution of cyclopentyl bromide (1 equivalent) in anhydrous THF dropwise. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.
-
Reaction with Acetonitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of anhydrous acetonitrile (1 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of 1M HCl cooled in an ice bath.
-
Workup and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of 2-Propanone, 1-cyclopentyl-.
Table 1: Comparison of Synthetic Routes (Illustrative)
| Method | Scale | Typical Yield | Purity (pre-distillation) | Key Challenge |
| Grignard + Acetonitrile | 1 L | 75-85% | ~90% | Hydrolysis of the intermediate can be vigorous. |
| Grignard + Weinreb Amide | 1 L | 80-90% | ~95% | The cost of the Weinreb amide may be higher. |
| Grignard + Acetone | 1 L | 30-50% | <60% | Significant formation of tertiary alcohol byproduct.[14] |
Table 2: Impurity Profile from Grignard + Acetonitrile Route (Illustrative GC-MS Data)
| Compound | Retention Time (min) | Area % (Crude) | Area % (Distilled) |
| Cyclopentane | 3.2 | 2.5 | < 0.1 |
| Unreacted Acetonitrile | 4.1 | 1.5 | < 0.1 |
| 2-Propanone, 1-cyclopentyl- | 8.5 | 90.3 | > 99.5 |
| Dicyclopentyl | 10.2 | 4.8 | 0.3 |
| Unidentified Byproducts | various | 0.9 | 0.1 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Propanone, 1-cyclopentyl-.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Main reaction and potential side reaction pathways.
References
- 1. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. WO2009023980A1 - Cyclopropanation process - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Cyclopentylacetone Formation
Welcome to the technical support center for the synthesis of cyclopentylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and optimization of cyclopentylacetone, primarily through the alkylation of cyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing cyclopentylacetone from cyclopentanone?
A1: The synthesis of cyclopentylacetone typically involves the α-alkylation of cyclopentanone. The most common catalytic methods include:
-
Base-Mediated Alkylation: This classic approach uses a strong, non-nucleophilic base to deprotonate cyclopentanone, forming an enolate which then reacts with an acetone equivalent electrophile. Common bases include Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), and Potassium Hexamethyldisilazide (KHMDS).[1][2]
-
Lewis Acid-Catalyzed Alkylation: This method involves the reaction of a silyl enol ether of cyclopentanone with an electrophile in the presence of a Lewis acid catalyst, such as Titanium Tetrachloride (TiCl₄) or Scandium(III) Triflate (Sc(OTf)₃).[1][3] This approach can be milder and tolerate a wider range of functional groups.[1]
-
Reductive Alkylation: This one-pot method involves the condensation of cyclopentanone with an aldehyde, followed by in-situ hydrogenation of the resulting α,β-unsaturated ketone.[4] For cyclopentylacetone, an acetone equivalent that can participate in the initial condensation would be required.
Q2: How do I choose between a kinetic and thermodynamic enolate for the alkylation of a substituted cyclopentanone?
A2: The choice between kinetic and thermodynamic enolate control is crucial when using a substituted cyclopentanone to ensure regioselectivity.
-
Kinetic Control: To form the less substituted (kinetic) enolate, use a sterically hindered base like LDA at low temperatures (e.g., -78°C).[2][5] The bulky base preferentially abstracts the more accessible proton, and the low temperature prevents equilibration to the more stable enolate.[5]
-
Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, use a smaller, non-hindered base like NaH or KH at room temperature.[2][5] These conditions allow for equilibrium to be established, favoring the more stable, more substituted enolate.[5]
Q3: What are the common side reactions to be aware of during the synthesis of cyclopentylacetone?
A3: Several side reactions can occur, potentially lowering the yield and purity of the desired product:
-
Multiple Alkylations: The mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile, leading to di-alkylation. Using a slight excess of the enolate or carefully controlling the stoichiometry can minimize this.
-
Self-Condensation of Cyclopentanone: Under basic conditions, cyclopentanone can undergo self-aldol condensation.
-
Elimination Reactions: If the alkylating agent has a leaving group on a β-carbon, elimination can compete with the desired substitution reaction, especially with sterically hindered substrates or stronger bases.
Troubleshooting Guide
Issue 1: Low or No Yield of Cyclopentylacetone
-
Potential Cause: Incomplete deprotonation of cyclopentanone.
-
Recommended Solution: Ensure your base is active and used in a sufficient amount (typically a slight excess). For solid bases like NaH, ensure it is fresh and has been properly washed to remove any passivating layer.
-
-
Potential Cause: Inactive alkylating agent.
-
Recommended Solution: Verify the purity and reactivity of your acetone equivalent electrophile. If it is an alkyl halide, ensure it has not decomposed.
-
-
Potential Cause: Presence of water in the reaction.
-
Recommended Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Moisture will quench the strong bases and enolates, inhibiting the reaction.[6]
-
-
Potential Cause: Suboptimal reaction temperature.
-
Recommended Solution: For LDA-mediated reactions, maintain a low temperature (-78°C) during enolate formation. For other bases, the optimal temperature may need to be determined empirically.
-
Issue 2: Formation of Multiple Products (e.g., di-alkylated cyclopentanone)
-
Potential Cause: The product enolate is formed and reacts further.
-
Recommended Solution: Use a slight excess of cyclopentanone relative to the alkylating agent. Alternatively, add the alkylating agent slowly to a solution of the pre-formed enolate to maintain a low concentration of the electrophile.
-
-
Potential Cause: Competing kinetic and thermodynamic alkylation.
-
Recommended Solution: If using a substituted cyclopentanone, strictly adhere to the conditions for either kinetic or thermodynamic control as described in the FAQ section.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Formation of an emulsion during workup.
-
Potential Cause: Co-distillation of starting material and product.
-
Recommended Solution: If the boiling points are close, use a more efficient distillation apparatus, such as a Vigreux or spinning band column. Alternatively, consider purification by column chromatography.
-
-
Potential Cause: Presence of high-boiling by-products.
-
Recommended Solution: Vacuum distillation can be effective for separating the desired product from high-boiling impurities.[3]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for different methods of cyclopentanone alkylation.
Table 1: Base-Mediated Alkylation of Cyclopentanone
| Base | Alkylating Agent | Solvent | Temperature | Yield | Reference |
| LDA | Alkyl Bromide | THF | -78°C to RT | 60-95% | [1][5] |
| NaH | Alkyl Halide | THF/DMF | Room Temp. | Good to Excellent | [1][2] |
| KHMDS | Alkyl Halide | THF | -78°C to RT | Good to Excellent | [1] |
Table 2: Lewis Acid-Catalyzed Alkylation of 1-Trimethylsiloxycyclopentene
| Lewis Acid | Alkylating Agent | Solvent | Temperature | Yield | Reference |
| TiCl₄ | tert-Amyl Chloride | CH₂Cl₂ | -50°C | 63-68% | [3] |
| Sc(OTf)₃ | Alkyl Halide | Not Specified | Mild Conditions | up to 85% | [1] |
| ZnCl₂ | Alkyl Halide | Not Specified | Mild Conditions | Lower than TiCl₄ | [3] |
Table 3: Reductive Alkylation of Cyclopentanone
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Pressure (bar) | Selectivity | Reference |
| 0.5% Pd on γ-Al₂O₃ | n-Hexanal | None | 140 | 70 | 82% | [4] |
Experimental Protocols
Protocol 1: Base-Mediated Alkylation using LDA
This protocol is adapted for the synthesis of cyclopentylacetone from cyclopentanone and an appropriate three-carbon electrophile (e.g., 2-iodopropane or acetone protected as a ketal followed by deprotection).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is used.
-
Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78°C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (1.05 equivalents) is added via syringe. Cyclopentanone (1.0 equivalent) dissolved in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour at -78°C.
-
Alkylation: The alkylating agent (1.1 equivalents, e.g., 2-iodopropane) dissolved in anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Alkylation of a Silyl Enol Ether
This protocol describes the synthesis of cyclopentylacetone via the silyl enol ether of cyclopentanone.
-
Synthesis of 1-Trimethylsiloxycyclopentene: A mixture of cyclopentanone (1.0 equivalent), chlorotrimethylsilane (1.1 equivalents), and triethylamine (2.5 equivalents) in dimethylformamide (DMF) is refluxed for 17 hours. After cooling, the mixture is diluted with pentane and washed with cold saturated aqueous sodium bicarbonate. The organic layer is dried and distilled to yield 1-trimethylsiloxycyclopentene.[3]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, and cooled to the desired reaction temperature (e.g., -50°C).
-
Alkylation: The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and the Lewis acid (e.g., TiCl₄, 1.1 equivalents). A solution of 1-trimethylsiloxycyclopentene (1.0 equivalent) and the alkylating agent (1.0 equivalent) in CH₂Cl₂ is added dropwise. The mixture is stirred at -50°C for 2 hours.[3]
-
Workup: The reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or, preferably, cold 2N HCl followed by a rapid wash with saturated sodium bicarbonate to avoid emulsion formation.[3] The aqueous layer is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in cyclopentylacetone synthesis.
References
Technical Support Center: Solvent Effects in Cyclopentylacetone Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of cyclopentylacetone, with a specific focus on how solvent choice impacts the reaction rate. The primary synthetic route discussed is the S(_N)2 alkylation of an acetone enolate with a cyclopentyl halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize cyclopentylacetone is extremely slow. What is the most likely cause related to the solvent?
A1: The most probable cause is the use of a polar protic solvent (e.g., ethanol, methanol, water). The synthesis of cyclopentylacetone via the alkylation of an acetone enolate is a classic S(N)2 reaction. Polar protic solvents contain -OH or -NH groups and can form strong hydrogen bonds with the negatively charged enolate nucleophile.[1] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn significantly reduces its reactivity and slows down the reaction rate.[1]
Q2: Which type of solvent should I use to maximize the reaction rate?
A2: To achieve the fastest reaction rate, you should use a polar aprotic solvent.[2] These solvents (e.g., DMSO, DMF, acetone, acetonitrile) are polar enough to dissolve the enolate salt but lack the acidic protons that lead to hydrogen bonding.[3] In these solvents, the anionic nucleophile is not tightly solvated (it is described as "naked"), making it more reactive and dramatically accelerating the S(N)2 reaction. For example, one S(_N)2 reaction was observed to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[3]
Q3: I am observing significant side products. Could my solvent choice be the issue?
A3: While other factors are involved, solvent choice can contribute to side reactions. If you are using a weaker base (like sodium ethoxide) in its conjugate acid solvent (ethanol), the enolate is not formed completely.[4][5] This equilibrium mixture containing unreacted base, ketone, and enolate can lead to side reactions, such as the base reacting with your cyclopentyl halide or self-condensation of the acetone enolate.[6][7] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a polar aprotic solvent like THF ensures complete and irreversible formation of the enolate, minimizing these side reactions.[4] Furthermore, secondary cyclopentyl halides can undergo competing E2 elimination reactions, a pathway that can be influenced by the solvent and base combination.[6][8]
Q4: Can I use a nonpolar solvent like hexane to avoid solvating the nucleophile at all?
A4: This is not recommended. While a nonpolar solvent would not form a solvent cage, it would fail to dissolve the ionic enolate salt. For the reaction to occur at an appreciable rate, the nucleophile must be dissolved in the reaction medium.[3] Polar aprotic solvents provide the necessary balance: they can dissolve the nucleophile without inhibiting its reactivity.[3]
Q5: I see both C-alkylation and O-alkylation products. How does the solvent affect this?
A5: The ambident nature of the enolate nucleophile allows for attack from either the carbon or the oxygen atom. While C-alkylation is generally favored, the solvent can influence the ratio. Polar protic solvents can solvate the oxygen atom of the enolate more effectively, which can sometimes favor C-alkylation. However, the dramatic decrease in the overall rate in protic solvents makes them undesirable. In polar aprotic solvents, where the reaction is fastest, C-alkylation is typically the major pathway for S(_N)2 reactions with alkyl halides.[9] Factors other than the solvent, such as the counter-ion and the electrophile, also play a significant role in this ratio.
Data Presentation: Solvent Effects on S(_N)2 Reaction Rates
The choice of solvent has a profound impact on the rate of S(_N)2 reactions. The following table summarizes the relative rates of a model S(_N)2 reaction (CH(_3)I + Cl
−
) in various solvents, illustrating the advantage of polar aprotic solvents.
| Solvent | Formula | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | CH(_3)OH | Polar Protic | 32.7 | 1 |
| Water | H(_2)O | Polar Protic | 80.1 | 7 |
| Ethanol | CH(_3)CH(_2)OH | Polar Protic | 24.6 | 0.5 |
| Acetone | (CH(3))({2})CO | Polar Aprotic | 20.7 | 500 |
| Acetonitrile | CH(_3)CN | Polar Aprotic | 37.5 | 5,000 |
| Dimethylformamide (DMF) | (CH(3))({2})NCHO | Polar Aprotic | 36.7 | 2,800,000 |
| Dimethyl sulfoxide (DMSO) | (CH(3))({2})SO | Polar Aprotic | 46.7 | 1,300,000 |
Data compiled for illustrative purposes based on typical relative rate changes in S(_N)2 reactions.
Experimental Protocols
Protocol 1: Synthesis of Cyclopentylacetone via Enolate Alkylation
This protocol describes the synthesis of cyclopentylacetone by forming the lithium enolate of acetone followed by alkylation with cyclopentyl bromide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Cyclopentyl bromide
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature. Stir the solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Enolate Formation: Still at -78 °C, add anhydrous acetone (1.0 equivalent) dropwise to the LDA solution. Allow the mixture to stir for 1 hour to ensure complete formation of the lithium enolate.[6]
-
Alkylation: Add cyclopentyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C.[10] The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure cyclopentylacetone.
Visualizations
Logical Workflow for Solvent Selection in S(_N)2 Reactions
The following diagram illustrates the decision-making process for selecting an appropriate solvent to optimize the rate of an S(_N)2 reaction like the synthesis of cyclopentylacetone.
Caption: Solvent selection workflow for maximizing S(_N)2 reaction rates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
Spectroscopic Validation of 2-Propanone, 1-cyclopentyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-Propanone, 1-cyclopentyl-, against its structural isomer, Cyclopentyl methyl ketone. Detailed experimental protocols and data analysis are presented to aid in the unequivocal structural validation of 2-Propanone, 1-cyclopentyl-.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Propanone, 1-cyclopentyl-, and its isomer, Cyclopentyl methyl ketone.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Propanone, 1-cyclopentyl- | 126 | 111, 83, 69, 55, 43 (base peak) |
| Cyclopentyl methyl ketone | 112 | 97, 84, 69, 55, 43 (base peak) |
Table 2: ¹H NMR Spectral Data (Predicted)
| Analyte | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Propanone, 1-cyclopentyl- | ~2.1 | s | 3H | -C(=O)-CH₃ |
| ~2.3 | d | 2H | -CH₂-C(=O)- | |
| ~1.8 | m | 1H | -CH- (cyclopentyl) | |
| ~1.5-1.7 | m | 4H | -CH₂- (cyclopentyl) | |
| ~1.1-1.3 | m | 4H | -CH₂- (cyclopentyl) | |
| Cyclopentyl methyl ketone | 2.13 | s | 3H | -C(=O)-CH₃ |
| 2.85 | quintet | 1H | -CH-C(=O)- | |
| 1.55-1.85 | m | 8H | -CH₂- (cyclopentyl) |
Table 3: ¹³C NMR Spectral Data
| Analyte | Chemical Shift (δ) ppm | Assignment |
| 2-Propanone, 1-cyclopentyl- | ~209 | C=O |
| ~51 | -CH₂-C(=O)- | |
| ~38 | -CH- (cyclopentyl) | |
| ~30 | -C(=O)-CH₃ | |
| ~25 | -CH₂- (cyclopentyl) | |
| Cyclopentyl methyl ketone | 210.5 | C=O |
| 51.5 | -CH-C(=O)- | |
| 29.9 | -C(=O)-CH₃ | |
| 28.7 | -CH₂- (cyclopentyl) | |
| 26.0 | -CH₂- (cyclopentyl) |
Table 4: IR Spectral Data
| Analyte | Absorption Band (cm⁻¹) | Functional Group |
| 2-Propanone, 1-cyclopentyl- | ~1715 (strong) | C=O stretch |
| ~2870-2960 | C-H stretch (aliphatic) | |
| Cyclopentyl methyl ketone | ~1710 (strong) | C=O stretch |
| ~2870-2960 | C-H stretch (aliphatic) |
Experimental Protocols
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) coupled with a gas chromatograph (GC) for sample introduction is recommended.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of 40-200. The molecular ion peak and the fragmentation pattern are analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹. The positions of the characteristic absorption bands, particularly the carbonyl stretch, are noted.
Structure Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 2-Propanone, 1-cyclopentyl-.
Caption: Workflow for the validation of 2-Propanone, 1-cyclopentyl- structure.
A Comparative Guide to the Synthesis of Cyclopentylacetone for Researchers
Cyclopentylacetone, a key intermediate in the synthesis of various pharmaceuticals and fragrances, can be prepared through several synthetic pathways.[1][2] This guide provides a comparative analysis of four prominent synthesis routes: the Acetoacetic Ester Synthesis, Direct Alkylation of Acetone, Grignard Reagent Acylation, and Wacker-Tsuji Oxidation. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of these methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for their specific applications.
Overview of Synthetic Strategies
The selection of a synthetic route for cyclopentylacetone is often dictated by factors such as precursor availability, desired yield and purity, scalability, and environmental considerations. The four methods discussed herein represent classical and modern approaches to ketone synthesis, each with its own set of advantages and challenges.
Caption: Workflow for comparing cyclopentylacetone synthesis routes.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and reliable method for the preparation of methyl ketones.[3][4][5] This route involves the alkylation of ethyl acetoacetate with a cyclopentyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.[1][6]
Caption: Acetoacetic ester synthesis pathway for cyclopentylacetone.
Experimental Protocol:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Alkylation: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution to form the sodium enolate. Subsequently, cyclopentyl bromide is added, and the mixture is refluxed for several hours.[7]
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with aqueous hydrochloric acid and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford cyclopentylacetone.[3]
-
Purification: The product is isolated by extraction with a suitable organic solvent, followed by washing, drying, and distillation.
Direct Alkylation of Acetone
This method involves the direct reaction of an acetone enolate with a cyclopentyl halide. While seemingly more straightforward, controlling the reaction to achieve mono-alkylation can be challenging, often leading to mixtures of mono- and poly-alkylated products.
Caption: Direct alkylation of acetone for cyclopentylacetone synthesis.
Experimental Protocol:
-
Enolate Generation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in situ at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). Acetone is then added slowly to form the lithium enolate.
-
Alkylation: Cyclopentyl bromide is added to the enolate solution, and the reaction is allowed to warm to room temperature and stir for several hours.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted, washed, dried, and purified by distillation.
Grignard Reagent Acylation
This route utilizes the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with an acetylating agent such as acetyl chloride or acetic anhydride.[8] This method is generally effective for the synthesis of ketones.
Caption: Grignard reagent acylation for cyclopentylacetone synthesis.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with cyclopentyl bromide in anhydrous diethyl ether or THF to form cyclopentylmagnesium bromide.[9]
-
Acylation: The Grignard reagent is then added to a solution of acetyl chloride or acetic anhydride at low temperature.[8][10][11]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, washed, dried, and purified by distillation.[12]
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a modern method for the oxidation of terminal alkenes to methyl ketones using a palladium catalyst. For the synthesis of cyclopentylacetone, the starting material would be allylcyclopentane.
Caption: Wacker-Tsuji oxidation of allylcyclopentane.
Experimental Protocol:
-
Catalyst System Preparation: A mixture of palladium(II) chloride and copper(I) chloride in a solvent system of dimethylformamide (DMF) and water is prepared in a reaction vessel.
-
Oxidation: Allylcyclopentane is added to the catalyst solution, and the mixture is stirred under an oxygen atmosphere (typically a balloon) at room temperature.
-
Work-up and Purification: The reaction mixture is poured into dilute acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Cyclopentyl bromide | Sodium ethoxide, HCl | 60-70 | High | Well-established, good yields, high purity. | Multi-step process, use of metallic sodium. |
| Direct Alkylation of Acetone | Acetone, Cyclopentyl bromide | Strong base (e.g., LDA) | Variable (30-50) | Moderate | Fewer steps than acetoacetic ester synthesis. | Risk of poly-alkylation, requires cryogenic temperatures, strong base. |
| Grignard Reagent Acylation | Cyclopentyl bromide, Acetylating agent | Magnesium, Anhydrous solvents | 50-65 | High | Versatile, good yields for ketone formation. | Requires strictly anhydrous conditions, Grignard reagent is highly reactive. |
| Wacker-Tsuji Oxidation | Allylcyclopentane | PdCl₂, CuCl₂, O₂ | 70-85 | High | High yields, mild reaction conditions. | Use of expensive palladium catalyst, potential for catalyst deactivation. |
Disclaimer: The yields and purities presented in this table are approximate and can vary significantly based on the specific reaction conditions, scale, and purification techniques employed.
Conclusion
Each of the discussed synthetic routes offers a viable pathway to cyclopentylacetone, with the optimal choice depending on the specific requirements of the researcher. The Acetoacetic Ester Synthesis is a robust and well-documented method that provides good yields and high purity, making it suitable for laboratory-scale synthesis where starting materials are readily available. The Direct Alkylation of Acetone is a more direct approach but is often plagued by issues of selectivity, which may necessitate more rigorous purification. The Grignard Reagent Acylation is a powerful tool for carbon-carbon bond formation and can provide good yields of the desired ketone, provided that stringent anhydrous conditions are maintained. Finally, the Wacker-Tsuji Oxidation represents a more modern and efficient approach, offering high yields under mild conditions, but the cost and handling of the palladium catalyst may be a consideration for large-scale production.
For researchers prioritizing yield and mild reaction conditions, the Wacker-Tsuji oxidation is an attractive option, assuming the availability of the starting alkene and the catalytic system. For those seeking a classic, reliable, and well-understood method with readily available precursors, the Acetoacetic Ester Synthesis remains a strong choice.
References
- 1. CYCLOPENTYLACETONE | 1122-98-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. Acetoacetic Ester Synthesis [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. Sciencemadness Discussion Board - Acetoacetic Ester Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to the Analytical Standard of 1-Cyclopentylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the commercially available standards for 1-cyclopentylpropan-2-one (CAS No. 1122-98-1), a key intermediate in the synthesis of various organic compounds. Due to the limited availability of certified reference materials (CRMs), this guide focuses on comparing the specifications of chemical-grade products from various suppliers. Additionally, a detailed, representative analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with supporting spectral data and workflow diagrams.
Comparison of Commercially Available 1-Cyclopentylpropan-2-one
| Supplier | Product Number | Purity | Format | Storage | Notes |
| Biosynth | BAA12298 | Not explicitly stated | Neat | 2-8°C | Listed as a high-quality reference standard for pharmaceutical testing. |
| Pharmaffiliates | PA 27 0020538 | Not explicitly stated | Not specified | 2-8°C Refrigerator | Offered as a reference standard for use in the synthesis of Cyclopentamine. A sample CoA is available upon request.[1] |
| CymitQuimica | 10-F329442 | 98% | Neat | Not specified | |
| MOLBASE Suppliers | Multiple | 95% - 98% | Various | Not specified | A platform with multiple suppliers offering various purities. |
Note: The absence of a readily available Certified Reference Material (CRM) means that for quantitative applications requiring high accuracy and traceability, in-house qualification of the purchased standard against a primary standard or through rigorous analytical characterization is recommended.
Analytical Methodology: Quantification of 1-Cyclopentylpropan-2-one by GC-MS
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-cyclopentylpropan-2-one. This protocol is based on established methods for the analysis of ketones and related compounds.[2]
Sample Preparation
-
Standard Solution: Prepare a stock solution of 1-cyclopentylpropan-2-one in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): A suitable internal standard, such as 2-heptanone or another ketone with a distinct retention time, should be used. Prepare a stock solution of the IS at 1 mg/mL and add it to all standard and sample solutions at a constant concentration (e.g., 10 µg/mL).
-
Sample Solution: Dissolve the sample containing 1-cyclopentylpropan-2-one in the chosen solvent to achieve a concentration within the calibration range. Add the internal standard at the same concentration as in the standard solutions.
GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 126 (molecular ion), 83, 55, 43 (characteristic fragments) |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 1-cyclopentylpropan-2-one to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of 1-cyclopentylpropan-2-one in the sample by calculating the peak area ratio and interpolating from the calibration curve.
Expected Analytical Data
-
Mass Spectrum: The electron ionization mass spectrum of 1-cyclopentylpropan-2-one is expected to show a molecular ion peak at m/z 126 and characteristic fragment ions. The NIST WebBook provides reference mass spectra.
-
Chromatogram: Under the specified GC conditions, 1-cyclopentylpropan-2-one should be well-resolved from other components in the sample matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 1-cyclopentylpropan-2-one using GC-MS.
Caption: Workflow for the quantitative analysis of 1-cyclopentylpropan-2-one.
Logical Relationship of Analytical Method Validation
This diagram outlines the key parameters considered during the validation of an analytical method for 1-cyclopentylpropan-2-one, ensuring its suitability for the intended purpose.
Caption: Key parameters for analytical method validation.
References
A Comparative Analysis of Catalytic Routes for the Synthesis of Cyclopentylacetone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Catalytic Syntheses of Cyclopentyl Methyl Ketone
Cyclopentylacetone, also known as cyclopentyl methyl ketone, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficient and selective synthesis of this ketone is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of three prominent catalytic methods for the synthesis of cyclopentylacetone: Wacker-Tsuji oxidation of vinylcyclopentane, acylation of cyclopentylmagnesium bromide, and catalytic dehydrogenation of 1-cyclopentylethanol. The performance of these methods is evaluated based on reaction conditions, catalyst systems, yields, and selectivity, with supporting experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Catalytic Synthesis Methods
The following table summarizes the key quantitative data for the different catalytic routes to cyclopentylacetone, offering a clear comparison of their respective efficiencies and requirements.
| Method | Catalyst System | Substrate | Key Reagents | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Wacker-Tsuji Oxidation | PdCl₂ (10 mol%), CuCl (1 equiv.) | Vinylcyclopentane | O₂, DMF/H₂O | Room Temp. | 24 | ~90 | >95 | ~85 (estimated) |
| Grignard Acylation | None (Grignard reagent) | Cyclopentyl bromide | Mg, Acetic Anhydride | 0 to Reflux | 3 | >95 | >95 | ~89 |
| Catalytic Dehydrogenation | Cu-Zn-Al Oxide | 1-Cyclopentylethanol | Isopropanol (hydrogen acceptor) | 180 | 2 | 89.4 | 93.2 | ~83 |
Method 1: Wacker-Tsuji Oxidation of Vinylcyclopentane
The Wacker-Tsuji oxidation is a well-established method for the selective oxidation of terminal olefins to methyl ketones.[1] This reaction typically employs a palladium(II) catalyst and a copper(I) or copper(II) co-catalyst to facilitate the reoxidation of the palladium catalyst by molecular oxygen.[1]
Experimental Protocol:
A solution of vinylcyclopentane (1 equivalent) in a 7:1 mixture of dimethylformamide (DMF) and water is added to a flask containing palladium(II) chloride (PdCl₂, 0.1 equivalents) and copper(I) chloride (CuCl, 1.0 equivalent). The flask is purged with oxygen and the reaction mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford cyclopentylacetone.
Caption: Wacker-Tsuji Oxidation Workflow
Method 2: Acylation of Cyclopentylmagnesium Bromide
The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this method, a Grignard reagent, cyclopentylmagnesium bromide, is prepared from cyclopentyl bromide and magnesium metal. This nucleophilic organometallic species then reacts with an acylating agent, such as acetic anhydride, to form cyclopentylacetone. This method is highly efficient and generally proceeds with high selectivity. A similar reaction of cyclopentylmagnesium chloride with a nitrile has been reported to yield the corresponding ketone in 89.3% yield.[2]
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added, and the flask is gently heated to activate the magnesium. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled to 0 °C, and a solution of acetic anhydride (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 2 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by distillation under reduced pressure.
Caption: Grignard Acylation Workflow
Method 3: Catalytic Dehydrogenation of 1-Cyclopentylethanol
Catalytic dehydrogenation offers a green and efficient alternative for the synthesis of ketones from secondary alcohols. This method avoids the use of stoichiometric oxidizing agents, with the only byproduct being hydrogen gas or, in the case of transfer hydrogenation, the hydrogenated form of the hydrogen acceptor. Copper-based catalysts are often employed for this transformation due to their high selectivity and relatively low cost.[3][4] A study on the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol using a Cu-Zn-Al catalyst and isopropanol as a hydrogen source showed high conversion and selectivity.[5][6]
Experimental Protocol:
A mixture of 1-cyclopentylethanol (1 equivalent), a Cu-Zn-Al oxide catalyst (e.g., 5 wt%), and a hydrogen acceptor such as isopropanol (excess) is placed in a reaction vessel. The mixture is heated to 180 °C and stirred for 2 hours. The progress of the reaction can be monitored by gas chromatography. Upon completion, the catalyst is removed by filtration, and the excess isopropanol is removed by distillation. The residue, containing the crude cyclopentylacetone, is then purified by fractional distillation under reduced pressure.
Caption: Catalytic Dehydrogenation Workflow
Conclusion
Each of the presented catalytic methods offers a viable route to cyclopentylacetone with distinct advantages and disadvantages. The Wacker-Tsuji oxidation provides a direct conversion from an alkene but requires a palladium catalyst and a co-catalyst system. The Grignard acylation is a high-yielding and robust method, though it involves the preparation of a moisture-sensitive Grignard reagent. The catalytic dehydrogenation of 1-cyclopentylethanol represents a greener approach, avoiding stoichiometric oxidants, and can be highly efficient with the appropriate catalyst and reaction conditions. The choice of the optimal method will depend on factors such as the availability of starting materials, cost of reagents and catalysts, desired scale of production, and environmental considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts [agris.fao.org]
A Comparative Guide to the Reaction Products of 1-Cyclopentyl-2-propanone
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key reaction products derived from 1-cyclopentyl-2-propanone, also known as cyclopentylacetone. As a versatile ketone, 1-cyclopentyl-2-propanone serves as a valuable starting material in organic synthesis, particularly for creating compounds with potential pharmacological applications. This document focuses on two primary transformations: reduction to the corresponding secondary alcohol and reductive amination to form a secondary amine. We present comparative data, detailed experimental protocols, and workflow visualizations to support synthetic strategy and decision-making.
Overview of 1-Cyclopentyl-2-propanone and its Reactivity
1-Cyclopentyl-2-propanone (CAS 1122-98-1) is a ketone featuring a cyclopentyl group attached to an acetone moiety.[1][2] The carbonyl group is the primary site of reactivity, susceptible to nucleophilic attack. The adjacent α-carbons can be deprotonated to form an enolate, enabling a range of alkylation and condensation reactions. The steric bulk of the cyclopentyl group can influence the stereochemical outcome of these reactions compared to less hindered ketones.
This guide will compare two fundamental reactions crucial for generating chemical diversity for screening and development:
-
Nucleophilic Addition (Reduction): The reduction of the carbonyl to a hydroxyl group, yielding 1-cyclopentyl-2-propanol.
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent to form a secondary amine, a common scaffold in medicinal chemistry.
Comparative Analysis of Reaction Products
The choice of synthetic route dictates the final product, its yield, and purity. Below is a comparison of the reduction and reductive amination pathways.
| Parameter | Reduction to 1-Cyclopentyl-2-propanol | Reductive Amination to N-Benzyl-1-cyclopentylpropan-2-amine |
| Reaction Type | Nucleophilic Addition | Nucleophilic Addition / Imine Formation & Reduction |
| Primary Reagents | Sodium borohydride (NaBH₄), Methanol | Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Yield | >95% | 85-95% |
| Reaction Time | 1-2 hours | 12-24 hours |
| Key Product Features | Secondary alcohol, chiral center | Secondary amine, chiral center |
| Spectroscopic ID (¹H NMR) | Appearance of a broad -OH signal; Shift of CH proton adjacent to oxygen to ~3.8-4.1 ppm. | Disappearance of carbonyl; Appearance of N-H signal (if not N-disubstituted); Characteristic benzylic protons. |
| Spectroscopic ID (IR) | Disappearance of strong C=O stretch (~1715 cm⁻¹); Appearance of broad O-H stretch (~3300-3500 cm⁻¹). | Disappearance of C=O stretch; Appearance of N-H bend (~1550-1650 cm⁻¹). |
Experimental Protocols
Detailed methodologies for the synthesis of 1-cyclopentyl-2-propanol and a representative secondary amine are provided below.
Objective: To reduce the ketone functionality of 1-cyclopentyl-2-propanone to a secondary alcohol using a mild reducing agent.
Materials:
-
1-Cyclopentyl-2-propanone (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1-cyclopentyl-2-propanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding deionized water, followed by 0.1 M HCl until the solution is slightly acidic (pH ~6) to neutralize excess borohydride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopentyl-2-propanol.
Objective: To synthesize a secondary amine from 1-cyclopentyl-2-propanone and benzylamine in a one-pot reaction.
Materials:
-
1-Cyclopentyl-2-propanone (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-cyclopentyl-2-propanone in dichloromethane, add benzylamine.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure secondary amine.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic pathways and experimental logic.
Caption: Synthetic pathways from 1-Cyclopentyl-2-propanone.
Caption: Workflow for Reductive Amination.
Alternative Synthetic Approaches
While this guide focuses on two primary transformations, it is important to note other synthetic possibilities. The formation of cyclopentenones through various cyclization reactions like the Nazarov cyclization represents an alternative strategy for creating five-membered ring structures.[3][4] For instance, a related compound, 1-(2-cyclopentenyl)-2-propanone, can be synthesized and serves as a precursor for further functionalization.[5][6] These alternative routes, often involving different starting materials, provide access to a broader range of cyclopentyl-containing scaffolds for drug discovery and materials science.
References
- 1. 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Propanone, 1-cyclopentyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentenone synthesis [organic-chemistry.org]
- 5. 1-(2-Cyclopentenyl)-2-propanone | C8H12O | CID 98095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 105-24-8: 1-(2-Cyclopenten-1-yl)-2-propanone [cymitquimica.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Cyclopentylacetone Derivatives
The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral compounds, particularly within the pharmaceutical industry where the stereoisomeric composition can significantly impact pharmacological activity and safety.[1][2] For chiral cyclopentylacetone derivatives, which serve as important building blocks in the synthesis of bioactive molecules, robust and accurate analytical methods are essential.
This guide provides an objective comparison of the primary chromatographic techniques for assessing enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).[3][4] The selection among these methods is typically dictated by the physicochemical properties of the analyte, such as volatility and thermal stability, as well as analytical requirements like sensitivity and available instrumentation.
Methodology Comparison at a Glance
The choice between Chiral HPLC, GC, and CE depends on a variety of factors. HPLC is highly versatile for non-volatile compounds, while GC excels with volatile and thermally stable molecules. CE offers a high-efficiency separation alternative, particularly for charged or polar compounds, with minimal solvent consumption.[5]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers with a CSP in a gaseous mobile phase.[1] | Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.[5][6] |
| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. | Polar and charged compounds; suitable for a wide range of analytes.[5] |
| Chiral Selector | Coated/bonded on a stationary phase (e.g., polysaccharide, Pirkle-type).[1][7] | Coated/bonded on a capillary column (e.g., cyclodextrin derivatives).[1][8] | Added to the background electrolyte (e.g., cyclodextrins, crown ethers).[6][9] |
| Sample Preparation | Typically simple dissolution in the mobile phase.[10] | Derivatization may be required to increase volatility and thermal stability.[2] | Dissolution in the background electrolyte; minimal preparation needed.[5] |
| Analysis Time | 10 - 30 minutes per sample.[1][10] | Generally faster run times, often 15 - 45 minutes.[1][10] | Fast separations, often under 20 minutes. |
| Key Advantage | Broad applicability to non-volatile compounds.[7] | High resolution, speed, and sensitivity (especially with MS detection).[1][11] | High efficiency, low sample and solvent consumption.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols serve as a starting point for the analysis of chiral cyclopentylacetone derivatives and may require optimization for specific molecules and laboratory instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for enantiomeric separation due to its versatility and the broad availability of chiral stationary phases (CSPs).[7][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including ketones.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Circular Dichroism (CD) detector.[13]
-
Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate). A typical dimension is 250 mm x 4.6 mm with 5 µm particle size.[2][14]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may be adjusted to optimize resolution. For some compounds, a small amount of an additive like diethylamine may be needed to improve peak shape.[2][14]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Temperature: Ambient (e.g., 25 °C).[1]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 230 nm).[1][14]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately prepare a sample solution of the cyclopentylacetone derivative in the mobile phase at a concentration of approximately 1 mg/mL.[10]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[10]
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[10]
Chiral Gas Chromatography (GC)
Chiral GC is ideal for the analysis of volatile and thermally stable compounds like many cyclopentylacetone derivatives.[15] It often provides high resolution and sensitivity, especially when coupled with a Mass Spectrometer (MS).[11] Cyclodextrin-based chiral capillary columns are commonly used for this purpose.[8][16]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a split/splitless injector.[2]
-
Column: A cyclodextrin-based chiral capillary column (e.g., based on derivatized β-cyclodextrin). Typical dimensions are 25 m x 0.25 mm with a 0.16-0.25 µm film thickness.[2][8]
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 220 °C at a rate of 5-10 °C/min. The program should be optimized to achieve baseline separation.[1]
-
Detector Temperature: 280 °C (for FID).
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent like hexane or ethyl acetate.
-
If the analyte has low volatility or poor chromatographic properties, derivatization may be necessary. For ketones, this is often not required but should be considered if peak tailing or low response is observed.
Data Analysis: Similar to HPLC, the enantiomeric purity is determined by calculating the relative peak areas of the two separated enantiomers.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[3][5] For chiral separations, a chiral selector is added to the background electrolyte (BGE), which interacts differently with each enantiomer, leading to different migration times.[5]
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 40-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector. Derivatized cyclodextrins (e.g., sulfated-β-cyclodextrin) are highly effective for a wide range of compounds.[17]
-
Chiral Selector Concentration: The concentration of the chiral selector (e.g., 1-10 mg/mL) should be optimized to maximize resolution.[5]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Sample Preparation:
-
Dissolve the sample in the background electrolyte or a compatible solvent at a concentration of approximately 0.5-1 mg/mL.
-
If the sample solvent is different from the BGE, ensure it does not negatively impact the separation.
Data Analysis: Enantiomeric purity is calculated from the corrected peak areas of the enantiomers. Peak areas are typically corrected for migration time differences to ensure accurate quantification.
Method Selection Workflow
Choosing the optimal analytical method is a critical step in the development of a robust purity assessment. The following workflow outlines a logical decision-making process based on analyte properties and analytical goals.
Caption: Decision workflow for selecting a suitable analytical method.
This diagram illustrates the process of choosing an appropriate technique for enantiomeric purity analysis. The primary decision point is the analyte's volatility, which guides the initial choice between Gas and Liquid Chromatography. Capillary Electrophoresis is presented as a powerful orthogonal method for confirmation or for specific analyte types. Regardless of the initial choice, method optimization and validation are critical final steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. hplc.sk [hplc.sk]
- 9. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. uma.es [uma.es]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. azom.com [azom.com]
- 17. cris.unibo.it [cris.unibo.it]
benchmarking the efficiency of cyclopentylacetone synthesis pathways
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Cyclopentylacetone, a valuable building block, can be synthesized through various pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of common synthetic routes to cyclopentylacetone, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
Comparison of Key Performance Indicators
The efficiency of a synthesis pathway is a critical consideration. The following table summarizes quantitative data for three primary methods of synthesizing cyclopentylacetone, allowing for a direct comparison of their performance based on reaction yield, time, and temperature.
| Synthesis Pathway | Reactants | Catalyst/Reagent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Pathway 1: Grignard Reaction | Cyclopentylmagnesium bromide, Acetonitrile | Diethyl ether (solvent) | 2 | 35 | ~75 |
| Pathway 2: Alkylation of Cyclopentanone Enamine | Cyclopentanone, Pyrrolidine, Methyl iodide | Benzene (solvent) | 24 | Reflux | ~60-65 |
| Pathway 3: Acetoacetic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide | Ethanol (solvent) | 18 | Reflux | ~50 |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthesis strategies, the following diagram illustrates the logical flow from starting materials to the final product for each of the compared pathways.
Caption: Comparative workflow of three distinct synthesis pathways to produce cyclopentylacetone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the procedures used to generate the data in the comparison table.
Pathway 1: Grignard Reaction with Acetonitrile
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetonitrile
-
Aqueous hydrochloric acid (10%)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve cyclopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium and await the start of the exothermic reaction.
-
Add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the flask to 0°C in an ice bath.
-
Add a solution of acetonitrile in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 10% hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain cyclopentylacetone.
Pathway 2: Alkylation of Cyclopentanone Enamine
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
Benzene
-
Methyl iodide
-
Aqueous hydrochloric acid (1M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in benzene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the enamine.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine in benzene and add methyl iodide.
-
Stir the mixture at room temperature for 24 hours.
-
Add 1M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting oil by column chromatography on silica gel to yield pure cyclopentylacetone.
Pathway 3: Acetoacetic Ester Synthesis
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Cyclopentyl bromide
-
Aqueous sodium hydroxide (5%)
-
Aqueous sulfuric acid (20%)
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add diethyl malonate dropwise to the sodium ethoxide solution.
-
After the addition, add cyclopentyl bromide dropwise and reflux the mixture for 3 hours.
-
Remove the ethanol by distillation.
-
Add 5% sodium hydroxide solution to the residue and reflux for 3 hours to saponify the ester.
-
Cool the mixture and acidify with 20% sulfuric acid.
-
Reflux the acidic mixture for 12 hours to effect decarboxylation.
-
Extract the cooled mixture with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous calcium chloride.
-
Remove the ether by distillation and purify the crude cyclopentylacetone by vacuum distillation.
A Comparative Guide to 2-Propanone, 1-cyclopentyl- and 1-(2-Cyclopentenyl)-2-propanone for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the saturated ketone, 2-Propanone, 1-cyclopentyl-, and its unsaturated counterpart, 1-(2-Cyclopentenyl)-2-propanone. The presence of a carbon-carbon double bond in conjugation with the carbonyl group in 1-(2-Cyclopentenyl)-2-propanone introduces significant differences in chemical reactivity and potential biological activity, making it a subject of interest for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties are essential for understanding their behavior in various experimental settings.
| Property | 2-Propanone, 1-cyclopentyl- | 1-(2-Cyclopentenyl)-2-propanone |
| CAS Number | 1122-98-1[1][2] | 105-24-8[3] |
| Molecular Formula | C₈H₁₄O[1][2] | C₈H₁₂O[3] |
| Molecular Weight | 126.20 g/mol [1] | 124.18 g/mol [3] |
| Boiling Point | 166.4 °C | Not available |
| Density | 0.902 g/cm³ | Not available |
| Appearance | Colorless liquid (predicted) | Clear light yellow liquid |
| Synonyms | Cyclopentylacetone, 1-Cyclopentyl-2-propanone[4] | 2-Cyclopentenyl-1-acetone, 1-(Cyclopent-2-en-1-yl)propan-2-one |
Structural and Reactivity Comparison
The primary structural difference between these two molecules is the presence of an α,β-unsaturated ketone functional group in 1-(2-Cyclopentenyl)-2-propanone. This feature dramatically influences its reactivity compared to the saturated 2-Propanone, 1-cyclopentyl-.
2-Propanone, 1-cyclopentyl- behaves as a typical ketone. Its reactivity is primarily centered on the carbonyl group, which can undergo nucleophilic addition and reactions at the α-carbon via enolate formation.
1-(2-Cyclopentenyl)-2-propanone , on the other hand, is an α,β-unsaturated ketone. This conjugated system allows for 1,4-conjugate addition (Michael addition) where nucleophiles can attack the β-carbon of the double bond, in addition to the standard 1,2-addition to the carbonyl carbon.[5] This dual reactivity makes it a versatile building block in organic synthesis. The susceptibility of α,β-unsaturated carbonyl compounds to nucleophilic attack at the β-carbon is a key feature of their chemical behavior.[6]
Potential Biological Activity
The α,β-unsaturated carbonyl moiety is a well-known structural alert in medicinal chemistry, often referred to as a Michael acceptor.[3] This functional group can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to covalent modification and a range of biological effects.[3] Consequently, 1-(2-Cyclopentenyl)-2-propanone may exhibit biological activities that are absent in its saturated analog. Compounds containing the α,β-unsaturated ketone scaffold have been investigated for various therapeutic applications, including as antifungal, antitumour, and antioxidant agents.[1][7]
The general biological relevance of the α,β-unsaturated ketone functionality is depicted in the following signaling pathway diagram, which illustrates its potential to modulate cellular processes through covalent modification of key signaling proteins like Keap1, which is involved in the oxidative stress response.
Experimental Protocols: Synthesis
Detailed experimental protocols for the synthesis of both compounds are provided below. These are representative methods based on established organic chemistry principles.
Synthesis of 2-Propanone, 1-cyclopentyl-
This synthesis can be achieved via the reaction of a cyclopentyl Grignard reagent with chloroacetone.
Experimental Workflow:
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is flushed with dry nitrogen. A solution of cyclopentyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is then heated to reflux until the magnesium is consumed.
-
Reaction with Chloroacetone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of chloroacetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-Propanone, 1-cyclopentyl-.
Synthesis of 1-(2-Cyclopentenyl)-2-propanone
This compound can be synthesized via the alkylation of the cyclopentadienyl anion followed by isomerization.
Experimental Workflow:
Protocol:
-
Formation of Cyclopentadienyl Anion: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF is prepared. The suspension is cooled to 0 °C, and freshly cracked cyclopentadiene (1.0 eq) is added dropwise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: The solution of the cyclopentadienyl anion is cooled to 0 °C, and a solution of chloroacetone (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product, a mixture of isomers, is purified by column chromatography on silica gel to isolate 1-(2-Cyclopentenyl)-2-propanone.
Conclusion
References
- 1. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Propanone, 1-cyclopentyl-: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Propanone, 1-cyclopentyl-, a flammable liquid that requires careful handling.
Immediate Safety and Handling Precautions
Prior to handling 2-Propanone, 1-cyclopentyl-, it is crucial to be aware of its primary hazards. It is classified as a flammable liquid and may cause skin and eye irritation.[1] Inhalation of vapors may also lead to respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2]
Step-by-Step Disposal Procedure
The disposal of 2-Propanone, 1-cyclopentyl- must be carried out in accordance with local, regional, and national hazardous waste regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of their waste.
-
Waste Collection:
-
Collect waste 2-Propanone, 1-cyclopentyl- in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Propanone, 1-cyclopentyl-," and the associated hazards (e.g., Flammable Liquid).
-
-
Storage:
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the chemical.
-
Never dispose of 2-Propanone, 1-cyclopentyl- down the drain or in regular trash.
-
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4][5]
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the chemical.[5][6]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Quantitative Data for Related Compounds
| Parameter | Value | Reference Compound |
| OSHA PEL (TWA) | 1000 ppm (2400 mg/m³) | Acetone |
| ACGIH TLV (TWA) | 250 ppm | Acetone |
| ACGIH TLV (STEL) | 500 ppm | Acetone |
| NIOSH REL (TWA) | 250 ppm (590 mg/m³) | Acetone |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[6]
Disposal Workflow
Caption: Decision workflow for the proper disposal of 2-Propanone, 1-cyclopentyl-.
References
Essential Safety and Operational Guide for 2-Propanone, 1-cyclopentyl-
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Propanone, 1-cyclopentyl- (CAS No. 1122-98-1), ensuring laboratory safety and procedural integrity.
This document provides critical safety protocols and logistical information for handling 2-Propanone, 1-cyclopentyl-. Adherence to these guidelines is paramount for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
2-Propanone, 1-cyclopentyl- is a flammable liquid that poses several health risks.[1] It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to 2-Propanone, 1-cyclopentyl-. The following table summarizes the mandatory PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles with Side-Shields and Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2][3] A face shield provides an additional layer of protection.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against solvents and ketones.[3][4] Always inspect gloves for integrity before use.[2][3] |
| Lab Coat/Protective Clothing | A flame-retardant and impervious lab coat should be worn to protect skin and personal clothing from contamination.[2][3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of 2-Propanone, 1-cyclopentyl- should be conducted in a certified and properly functioning chemical fume hood to minimize inhalation of vapors.[2] |
| Air-Purifying Respirator (APR) | For emergency situations such as spills outside of a fume hood, an APR with organic vapor cartridges should be available.[2] | |
| Footwear | Closed-Toe Shoes | Required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2-Propanone, 1-cyclopentyl- is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols: General Handling
-
Preparation: Before beginning any work, ensure all required PPE is correctly donned. Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.
-
Aliquoting and Transfer: Conduct all transfers of 2-Propanone, 1-cyclopentyl- within a chemical fume hood. Use only non-sparking tools to prevent ignition of flammable vapors.[5][6] Perform all transfers slowly to minimize splashing and aerosol generation.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate the work area to prevent secondary exposure.
Disposal Plan
All waste containing 2-Propanone, 1-cyclopentyl-, including empty containers, contaminated labware, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area away from heat, sparks, and open flames.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7] Do not dispose of 2-Propanone, 1-cyclopentyl- down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[7]
References
- 1. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
